molecular formula C4H7N3O B15553908 Creatinine-d5

Creatinine-d5

Número de catálogo: B15553908
Peso molecular: 118.15 g/mol
Clave InChI: DDRJAANPRJIHGJ-ZBJDZAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Creatinine-d5 is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 118.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C4H7N3O

Peso molecular

118.15 g/mol

Nombre IUPAC

5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2

Clave InChI

DDRJAANPRJIHGJ-ZBJDZAJPSA-N

Origen del producto

United States

Foundational & Exploratory

The Isotopic Purity of Creatinine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Creatinine-d5, a deuterated analog of creatinine, serves as a critical internal standard in quantitative bioanalysis by mass spectrometry. Its isotopic enrichment ensures accurate and precise measurement of endogenous creatinine, a key biomarker for renal function and muscle mass. This technical guide provides an in-depth analysis of the isotopic purity of this compound, methodologies for its determination, and its application in experimental workflows.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated standard is a measure of the percentage of the molecule that contains the specified number of deuterium atoms. For this compound, the ideal molecule contains five deuterium atoms. However, due to the nature of chemical synthesis, a small percentage of molecules with fewer deuterium atoms (d0 to d4) may be present. The isotopic enrichment is typically reported as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.

While specific isotopic distribution can vary slightly between manufacturing batches, a typical Certificate of Analysis for high-quality this compound will indicate an isotopic enrichment of ≥98 or 99 atom % D.[1] This high level of enrichment minimizes isotopic interference with the analyte being measured.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueMass ShiftRepresentative Abundance (%)
d5 (C₄H₂D₅N₃O)+5> 99
d4 (C₄H₃D₄N₃O)+4< 1
d3 (C₄H₄D₃N₃O)+3< 0.5
d2 (C₄H₅D₂N₃O)+2< 0.1
d1 (C₄H₆DN₃O)+1< 0.1
d0 (C₄H₇N₃O)0< 0.05

Disclaimer: This table provides a representative isotopic distribution for a high-purity this compound standard. Actual values may vary by lot and manufacturer. Please refer to the Certificate of Analysis for a specific product.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following protocol outlines a general procedure for this analysis.

Objective: To determine the isotopic distribution of a this compound standard.

Materials:

  • This compound standard

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with a mixture of water and methanol (typically 50:50 v/v) containing 0.1% formic acid to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Parameters:

    • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: An isocratic elution with 50% Mobile Phase B for 1-2 minutes is often sufficient.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode over a mass range that includes the masses of all expected isotopologues (e.g., m/z 113-125).

    • Resolution: Set to a high resolution (e.g., > 60,000) to accurately resolve the isotopic peaks.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Temperature: ~350 °C.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound standard.

    • Identify the monoisotopic peak for each isotopologue (d0 to d5). The theoretical protonated masses are:

      • d0 (C₄H₈N₃O⁺): m/z 114.0662

      • d1 (C₄H₇DN₃O⁺): m/z 115.0725

      • d2 (C₄H₆D₂N₃O⁺): m/z 116.0788

      • d3 (C₄H₅D₃N₃O⁺): m/z 117.0850

      • d4 (C₄H₄D₄N₃O⁺): m/z 118.0913

      • d5 (C₄H₃D₅N₃O⁺): m/z 119.0976

    • Integrate the peak area for each isotopic peak.

    • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Workflow for Quantitative Analysis using this compound as an Internal Standard

This compound is widely used as an internal standard for the quantification of creatinine in biological samples like urine and plasma. The following diagram illustrates the typical workflow for a "dilute-and-shoot" LC-MS/MS method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) spike Spike with this compound Internal Standard sample->spike dilute Dilute with Acetonitrile/Water spike->dilute vortex Vortex and Centrifuge dilute->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection Creatinine: m/z 114 -> 44 This compound: m/z 119 -> 49 ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Peak Area Ratio (Creatinine / this compound) integrate->ratio calibrate Quantify using Calibration Curve ratio->calibrate result Report Creatinine Concentration calibrate->result

Caption: Workflow for creatinine quantification using this compound internal standard.

This workflow demonstrates the process from preparing the biological sample by adding a known amount of this compound, through analysis by LC-MS/MS using Multiple Reaction Monitoring (MRM), to the final data processing to determine the concentration of endogenous creatinine. The use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

References

Synthesis and Characterization of Creatinine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Creatinine-d5, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the application of this essential compound.

Introduction

This compound is a deuterated form of creatinine, a breakdown product of creatine phosphate in muscle tissue. Due to its chemical identity with endogenous creatinine and its distinct mass, this compound is widely employed as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] The use of a stable isotope-labeled internal standard like this compound allows for precise and accurate quantification of creatinine in biological matrices by correcting for variations in sample preparation and instrument response.

Synthesis of this compound

General Synthesis Pathway

The synthesis of this compound would likely involve the use of a deuterated precursor, such as creatine-d5, or a multi-step synthesis where deuterium atoms are introduced at specific positions. A plausible synthetic approach is the cyclization of creatine-d5. The biosynthesis of creatine itself involves the enzymes arginine:glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT).[5][6][7]

Below is a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Glycine-d5 Glycine-d5 Guanidinoacetate-d2 Guanidinoacetate-d2 Glycine-d5->Guanidinoacetate-d2 Arginine, AGAT Arginine Arginine AGAT AGAT Creatine-d5 Creatine-d5 Guanidinoacetate-d2->Creatine-d5 SAM, GAMT SAM S-adenosylmethionine GAMT GAMT This compound This compound Creatine-d5->this compound Spontaneous (in vivo) or Acid/Heat (in vitro) Characterization_Workflow Start Synthesized This compound Dissolution Dissolve in appropriate solvent Start->Dissolution MS_Analysis Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H NMR) Dissolution->NMR_Analysis Data_Analysis Data Analysis and Structure Confirmation MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Purity_Assessment Purity Assessment (e.g., HPLC) Data_Analysis->Purity_Assessment Final_Product Characterized This compound Purity_Assessment->Final_Product

References

An In-depth Technical Guide to Creatinine-d5: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Creatinine-d5, a deuterated analog of creatinine. This isotopically labeled compound is a critical tool in clinical chemistry and drug development, primarily serving as an internal standard for the accurate quantification of creatinine in biological matrices.

Core Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of creatinine. The deuterium atoms replace hydrogen atoms at specific positions in the molecule, resulting in a higher molecular weight without significantly altering its chemical behavior. This mass difference is the key to its utility in mass spectrometry-based analytical methods.

PropertyValueSource(s)
Chemical Name This compound (N-methyl-d3; imidazolidinone-5,5-d2)[1][2]
Molecular Formula C₄D₅H₂N₃O[2]
Molecular Weight 118.15 g/mol [2]
Accurate Mass 118.09[2]
Isotopic Purity Typically ≥98 atom % D
Appearance White to off-white solid[3]
SMILES [2H]C([2H])([2H])N1C(=N)NC(=O)C1([2H])[2H][2]
InChI InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3
CAS Number (Unlabeled) 60-27-5[1][2][3][4][5][6][7]
Solubility Soluble in DMSO.[8] Insoluble in water as per some suppliers.[9][8][9]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3][8][10]

Chemical Structure

The structure of this compound is identical to that of creatinine, with the exception of five hydrogen atoms being replaced by deuterium atoms. Three deuterium atoms are located on the N-methyl group, and two are on the carbon atom at position 5 of the imidazolidinone ring.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8] The co-elution of the analyte (creatinine) and the deuterated internal standard (this compound) allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[11]

A notable application is in the assessment of renal function, where creatinine clearance is a key indicator. Accurate measurement of creatinine levels in plasma and urine is crucial, and the use of this compound as an internal standard enhances the reliability of these measurements.[11][12] Furthermore, it is utilized in in-vitro transporter inhibition assays, for example, with the organic cation transporter 2 (OCT2), to avoid interference from endogenous creatinine.[13]

Experimental Protocol: Quantification of Creatinine in Human Urine using LC-MS/MS

This section details a typical "dilute-and-shoot" method for the quantification of creatinine in human urine samples, utilizing this compound as an internal standard. This method is valued for its simplicity and high-throughput capabilities.[14]

1. Materials and Reagents:

  • Creatinine and this compound reference standards (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Drug-free human urine for calibration standards and quality controls

2. Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II or equivalent)

  • Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source)

3. Standard and Sample Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to a final concentration of 1 mg/mL.[14]

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water.[14]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[14]

  • Calibration Standards: Prepare calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 1000 ng/mL.[14]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[14]

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.[14]

    • Vortex the mixture for 30 seconds.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: XTerra MS C18 column (30 × 2.1 mm i.d., 3.5 µm) or equivalent.[12]

    • Mobile Phase: Isocratic elution with 50% acetonitrile in water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.[12]

    • Injection Volume: 1 µL.[12]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).[12][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[14]

    • MRM Transitions:

      • Creatinine: m/z 114 → 44[12]

      • Creatinine-d3 (as an example, d5 would be different): m/z 117 → 47[12]

    • Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity.

5. Data Analysis:

  • Quantify creatinine concentrations in the urine samples by calculating the peak area ratio of the analyte (creatinine) to the internal standard (this compound) and comparing this ratio to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS/MS analytical method described above.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant mix Mix & Vortex supernatant->mix is_solution Internal Standard (this compound) is_solution->mix final_sample Prepared Sample mix->final_sample lc_system Liquid Chromatography (Separation) final_sample->lc_system ms_system Mass Spectrometry (Detection) lc_system->ms_system data_acquisition Data Acquisition ms_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calculation Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Workflow for Creatinine Quantification using LC-MS/MS.

References

Commercial Suppliers of High-Purity Creatinine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity Creatinine-d5, a crucial internal standard for mass spectrometry-based quantitative analysis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound. This document outlines key specifications from various suppliers, details common analytical methodologies, and presents visual workflows for clarity.

High-Purity this compound Supplier and Specification Overview

This compound (N-methyl-d3; imidazolidinone-5,5-d2) is a deuterated analog of creatinine, widely employed as an internal standard in clinical and research settings for the accurate quantification of creatinine levels in biological matrices.[1][2][3] The stability of the deuterium labels prevents back-exchange under typical analytical conditions.[4] Several commercial suppliers provide high-purity this compound, and their product specifications are summarized below for comparative analysis.

SupplierProduct NamePurityIsotopic EnrichmentMolecular FormulaMolecular WeightCAS Number (Unlabeled)
MedChemExpressThis compoundNot SpecifiedNot SpecifiedC4D5H2N3O118.14960-27-5
LGC StandardsThis compound (N-methyl-d3, imidazolidinone-5,5-d2)Not SpecifiedNot SpecifiedC4D5H2N3O118.149Not Specified
ClearsynthThis compound (N-methyl-d3; imidazolidinone-5,5-d2)>98% (HPLC)Not SpecifiedC4H4D3N3O116.1460-27-5
Cayman ChemicalCreatinine-d3≥99% deuterated forms (d1-d3)Not SpecifiedC4H4D3N3O116.1143827-20-7
CDN IsotopesCreatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)Not Specified99 atom % DHOOCCD2N(CD3)C(=NH)NH2•H2O154.186020-87-7
EurisotopCREATININE (N-METHYL-D3, 98%)97% (chemical)98%C4H4D3N3O116.1460-27-5
Cambridge Bioscience (MedChem Express)Creatine-d5 (monohydrate)99.93%Not SpecifiedC4H6D5N3O3154.18Not Specified

Experimental Protocols: Quality Control and Application

The accurate quantification of creatinine using this compound as an internal standard relies on the purity and isotopic enrichment of the labeled compound. Suppliers employ various analytical techniques to ensure the quality of their products. A common application is in liquid chromatography-mass spectrometry (LC-MS) for isotope dilution analysis.[4][5][6]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity of this compound and separate it from any non-deuterated creatinine or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV absorbance is monitored at a wavelength where creatinine exhibits maximum absorbance, typically around 236 nm.[2]

  • Procedure: A known concentration of the this compound standard is injected into the HPLC system. The retention time and peak area are recorded. The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and determine the degree of deuterium incorporation.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or gas chromatograph (GC-MS).

  • Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of a peak corresponding to the expected molecular weight of this compound confirms its identity. The isotopic distribution and the relative abundance of ions containing fewer than five deuterium atoms are used to assess the isotopic enrichment.

Quantitative Analysis of Creatinine in Biological Samples by LC-MS

Objective: To accurately measure the concentration of creatinine in a biological sample (e.g., urine or serum) using this compound as an internal standard.

Methodology:

  • Sample Preparation: A known amount of this compound internal standard is added to the biological sample. The sample is then processed to remove proteins and other interfering substances, often by protein precipitation with a solvent like acetonitrile.

  • LC-MS Analysis: The prepared sample is injected into an LC-MS system. The creatinine and this compound are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The ratio of the peak area of the endogenous creatinine to the peak area of the this compound internal standard is calculated. This ratio is then used to determine the concentration of creatinine in the original sample by comparing it to a calibration curve prepared with known concentrations of creatinine and a fixed concentration of the internal standard. This isotope-dilution method corrects for variations in sample preparation and instrument response.[5]

Visualizing Methodologies

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for quality control and quantitative analysis.

QC_Workflow cluster_purity Purity Analysis (HPLC) cluster_identity Identity & Enrichment (MS) start_purity This compound Sample hplc HPLC Separation (C18 Column) start_purity->hplc uv UV Detection (236 nm) hplc->uv data_purity Purity Calculation (% Area) uv->data_purity start_identity This compound Sample ms Mass Spectrometry (e.g., ESI-MS) start_identity->ms data_identity MW Confirmation & Isotopic Enrichment ms->data_identity

Figure 1: Quality Control Workflow for this compound.

Quant_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Urine, Serum) add_is Add Known Amount of This compound (IS) sample->add_is extract Protein Precipitation & Extraction add_is->extract inject Inject Sample Extract extract->inject lcms LC-MS System inject->lcms detect Detect Creatinine & This compound lcms->detect ratio Calculate Peak Area Ratio (Creatinine / IS) detect->ratio curve Compare to Calibration Curve ratio->curve result Determine Creatinine Concentration curve->result

Figure 2: Quantitative Analysis using this compound.

References

Decoding the Certificate of Analysis for Creatinine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Creatinine-d5, a deuterated analog of creatinine, is an indispensable tool in clinical and pharmaceutical research, primarily serving as an internal standard for mass spectrometry-based quantification of endogenous creatinine. A Certificate of Analysis (CoA) for this compound is a critical document that guarantees its identity, purity, and isotopic enrichment, ensuring the accuracy and reliability of experimental results. This guide provides an in-depth explanation of the key components of a this compound CoA, complete with detailed experimental protocols and data interpretation.

Product Information and Physical Properties

The initial section of a CoA provides fundamental details about the this compound lot. This information is crucial for traceability and proper handling and storage.

Parameter Specification
Product Name This compound (N-methyl-d3, 2,2-d2)
Catalog Number Varies by Manufacturer
Lot Number Unique Lot-Specific Identifier
Molecular Formula C₄H₂D₅N₃O
Molecular Weight 118.15 g/mol
CAS Number 143827-20-7 (for d3); mixture
Appearance White to off-white solid
Solubility Soluble in Water
Storage Conditions -20°C, protect from light and moisture

Analytical Data Summary

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of this compound. These results confirm that the material meets the required quality standards.

Test Method Specification Result
Chemical Purity HPLC-UV≥ 98.0%99.8%
Isotopic Enrichment LC-MS/MS≥ 99 atom % D99.6 atom % D
Identity Confirmation ¹H-NMR, ¹³C-NMR, MSConforms to StructureConforms
Water Content Karl Fischer Titration≤ 1.0%0.2%
Residual Solvents GC-HSMeets USP <467> limitsConforms
Elemental Analysis Combustion AnalysisConforms to Theory ±0.4%Conforms

Detailed Experimental Protocols

To ensure transparency and allow for methodological assessment, a comprehensive CoA includes detailed descriptions of the analytical methods used.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the percentage of the desired compound in the material, separating it from any non-isotopically labeled impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.[1]

  • Procedure: A known concentration of the this compound standard is dissolved in the mobile phase and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Purpose: To determine the percentage of deuterium atoms at the specified labeled positions and to quantify the distribution of different isotopologues (e.g., d0 to d5).

Methodology:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the molecular ions of this compound and its isotopologues.

  • Procedure: The sample is introduced into the mass spectrometer, and the relative intensities of the ion signals corresponding to the different deuterated forms of creatinine are measured. The isotopic enrichment is calculated based on the relative abundance of the fully deuterated (d5) species compared to the less deuterated and non-deuterated forms.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Purpose: To confirm that the chemical structure of the compound is consistent with that of this compound.

Methodology:

  • ¹H-NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g., D₂O), and the ¹H-NMR spectrum is acquired. The spectrum is analyzed for the presence and integration of characteristic proton signals. For this compound, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

  • ¹³C-NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule, further confirming its identity.[2]

  • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the observed molecular ion peak should correspond to its theoretical mass.

Water Content by Karl Fischer Titration

Purpose: To quantify the amount of water present in the material, as excess water can affect the true concentration of the standard.

Methodology:

  • Instrumentation: A Karl Fischer titrator.

  • Procedure: A known weight of the this compound sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

Purpose: To detect and quantify any organic solvents remaining from the synthesis and purification processes.

Methodology:

  • Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).[3][4][5]

  • Procedure: The sample is placed in a sealed vial and heated to volatilize any residual solvents into the headspace. A sample of the headspace gas is then injected into the GC for separation and quantification. The results are compared against the limits set by regulatory guidelines such as USP <467>.[6]

Elemental Analysis

Purpose: To determine the percentage of carbon, hydrogen, and nitrogen in the compound and compare it to the theoretical values for this compound.

Methodology:

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the elemental composition.[7][8][9]

Visualizing Key Relationships and Workflows

Diagrams are essential for quickly understanding complex processes and relationships.

cluster_Structure Chemical Structures cluster_CoA_Workflow Certificate of Analysis Workflow Creatinine Creatinine C4H7N3O Creatinine_d5 This compound C4H2D5N3O Creatinine->Creatinine_d5 Deuterium Labeling start Sample Receipt testing Analytical Testing start->testing data_review Data Review & Approval testing->data_review coa_generation CoA Generation data_review->coa_generation release Product Release coa_generation->release

Caption: Relationship between Creatinine and this compound and the CoA workflow.

cluster_Purity_Analysis Purity and Identity Verification Pathway Sample This compound Sample HPLC HPLC-UV (Chemical Purity) Sample->HPLC LCMS LC-MS/MS (Isotopic Enrichment) Sample->LCMS NMR_MS NMR & MS (Structural Identity) Sample->NMR_MS Result Verified Standard HPLC->Result LCMS->Result NMR_MS->Result

Caption: Logical flow of purity and identity testing for this compound.

Conclusion

The Certificate of Analysis for this compound is a comprehensive quality control document that provides researchers and drug development professionals with the necessary assurance of the standard's identity, purity, and isotopic composition. A thorough understanding of the data presented and the methodologies employed is crucial for maintaining the integrity of analytical data and ensuring the success of research and development endeavors. By carefully reviewing each section of the CoA, scientists can confidently use this compound as a reliable internal standard in their quantitative analyses.

References

The Gold Standard in Bioanalysis: A Technical Guide to Using Creatinine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for achieving reliable data. This guide provides an in-depth technical overview of the principles and practical application of Creatinine-d5 as an internal standard, a cornerstone for the accurate quantification of creatinine, a critical biomarker for renal function.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically enriched version of the analyte (in this case, this compound) to the sample at the earliest stage of analysis.[1][2] this compound is chemically identical to the endogenous creatinine, meaning it exhibits nearly the same physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[1][3] However, due to the incorporation of five deuterium atoms, it has a higher mass than the native creatinine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4][5]

By measuring the ratio of the signal from the native analyte to that of the stable isotope-labeled internal standard, variations introduced during sample preparation and analysis can be effectively normalized.[6][7] This includes variabilities in sample handling, matrix effects (ion suppression or enhancement), and instrument response.[7][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to enhance assay accuracy and precision.[8][9]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte Creatinine (Analyte) SpikedSample Sample + Known Amount of IS IS This compound (IS) IS->SpikedSample Add at the start Extraction Extraction & Cleanup SpikedSample->Extraction FinalExtract Final Extract Extraction->FinalExtract LC LC Separation FinalExtract->LC MS MS Detection LC->MS Co-elution Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Separate by m/z Quantification Quantify Analyte Concentration Ratio->Quantification Sample Urine Sample, Calibrator, or QC Vortex1 Vortex Sample->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant AddIS Add IS Working Solution Supernatant->AddIS Vortex2 Vortex AddIS->Vortex2 Transfer Transfer to Autosampler Vial Vortex2->Transfer LCMS Inject into LC-MS/MS Transfer->LCMS

References

Creatinine-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Creatinine-d5. This compound, a deuterated analog of creatinine, is a critical internal standard for mass spectrometry-based quantitative analysis in clinical and research settings. Ensuring its stability is paramount for accurate and reliable measurements. This guide synthesizes available data on its storage, outlines experimental protocols for stability assessment, and illustrates relevant chemical pathways.

Recommended Storage Conditions

The stability of this compound is highly dependent on its physical state (solid vs. solution) and the storage temperature. Adherence to recommended storage conditions is crucial to minimize degradation and maintain the integrity of the material for use as a reference standard.

Solid Form

In its solid (neat) form, this compound is a stable compound. For long-term storage, it is recommended to keep the solid material at -20°C.[1] A similar deuterated analog, Creatinine-d3, has been reported to be stable for at least four years when stored at this temperature.[2]

Stock Solutions

Once dissolved, the stability of this compound in solution is more limited. To mitigate degradation, it is advisable to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, the following conditions are recommended.[3]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Storage Duration
Solid (Neat)-20°C≥ 4 years[2]
Stock Solution-20°C1 month[3]
Stock Solution-80°C6 months[3]

To prevent the effects of repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes before freezing.

Stability Profile and Degradation

While specific forced degradation studies on this compound are not extensively published in the public domain, the stability of its non-deuterated counterpart, creatinine, and the related precursor, creatine, have been studied. This information, combined with general principles of chemical stability, can inform the expected stability profile of this compound.

The primary degradation pathway for creatine in aqueous solutions is intramolecular cyclization to form creatinine.[4] This reaction is known to be dependent on both pH and temperature, with lower pH and higher temperatures accelerating the degradation.[4] Although this compound is already in the cyclized form, it can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

pH and Temperature Effects

The stability of compounds structurally similar to creatinine is significantly influenced by pH. For instance, creatine is most stable at a neutral pH and degrades more rapidly in acidic conditions.[4] It is plausible that extreme pH values could lead to the hydrolytic opening of the imidazolidinone ring in this compound. Elevated temperatures are also expected to increase the rate of any potential degradation reactions.

Microbial Degradation

In biological contexts, particularly in the gut, creatinine can be degraded by microbial enzymes such as creatininase, which converts creatinine to creatine, and creatinine deaminase, which converts it to N-methylhydantoin.[5][6] While this is a significant pathway for in vivo studies, it is less relevant for the in vitro stability of this compound in clean, sterile solutions.

Experimental Protocols for Stability Assessment

To ensure the reliability of analytical data, it is often necessary to perform stability studies. A forced degradation study is a common approach to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9][10]

Forced Degradation Study Protocol

The following table outlines a general protocol for a forced degradation study that can be adapted for this compound. The goal is to induce a small amount of degradation (typically 5-20%) to allow for the detection and resolution of degradation products from the parent compound.[8]

Table 2: General Protocol for a Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Stress Solid & Solution80°C48 hours
Photostability Solid & SolutionPhotostability Chamber (ICH Q1B)Per ICH Q1B
Analytical Method

A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), is required to analyze the samples from a forced degradation study.[6][10][11]

  • Chromatography: A reversed-phase or HILIC column can be used to separate this compound from its potential degradation products.

  • Mobile Phase: A typical mobile phase might consist of a mixture of water and acetonitrile or methanol with a modifier such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.

  • Detection: Mass spectrometry provides the necessary selectivity and sensitivity to detect and identify the deuterated compound and its degradants.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

G prep_solid Prepare Solid Samples acid Acid Hydrolysis prep_solid->acid Expose to Stressors base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic prep_sol Prepare Solution Samples analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis (Peak Purity, % Degradation) analysis->data report Stability Report data->report

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway

Under certain hydrolytic or microbial conditions, creatinine can be converted to N-methylhydantoin. The deuteration in this compound is not expected to alter this fundamental chemical transformation.

G creatinine_d5 This compound degradation_condition Hydrolysis or Microbial Action creatinine_d5->degradation_condition n_methylhydantoin N-methylhydantoin degradation_condition->n_methylhydantoin

Caption: Potential degradation pathway of this compound.

Conclusion

This compound is a stable compound when stored appropriately in its solid form at -20°C. In solution, its stability is more limited, and storage at -80°C for no longer than six months is recommended for stock solutions. While detailed public data on its forced degradation is scarce, understanding the stability of related compounds and applying established principles of stability testing can ensure its proper handling and use. The experimental protocols and workflows provided in this guide offer a framework for researchers to assess the stability of this compound in their specific applications, thereby ensuring the accuracy and reliability of their analytical results.

References

The Impact of Deuterium's Natural Abundance on the Mass Spectrometric Analysis of Creatinine-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium and its consequential effects on the mass spectrometric analysis of the isotopically labeled internal standard, Creatinine-d5. This document delves into the theoretical underpinnings of isotopic distribution, presents detailed experimental protocols for the analysis of deuterated compounds, and offers visual representations of key concepts and workflows to aid in the understanding and application of these principles in a research and drug development context.

The Natural Abundance of Deuterium and Other Key Isotopes

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron, in contrast to the most common isotope, protium (¹H), which has only a proton.[1] While present in trace amounts, its natural abundance is a critical consideration in high-precision analytical techniques such as mass spectrometry. The Earth's oceans have a deuterium abundance of approximately 1 atom for every 6420 hydrogen atoms, which translates to about 0.0156% of all hydrogen atoms.[2] This abundance can vary slightly depending on the water source.[2]

Beyond deuterium, the natural abundances of other stable isotopes of elements present in organic molecules like creatinine also play a significant role in shaping the mass spectrum of both the unlabeled analyte and its deuterated analogue.

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Hydrogen¹H>99.98
²H (Deuterium)~0.0156
Carbon¹²C~98.9
¹³C~1.1
Nitrogen¹⁴N~99.63
¹⁵N~0.37
Oxygen¹⁶O~99.76
¹⁷O~0.04
¹⁸O~0.20

The Effect of Natural Isotopic Abundance on the Mass Spectrum of this compound

The molecular formula for creatinine is C₄H₇N₃O.[1] For its deuterated internal standard, this compound, five hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C₄H₂D₅N₃O.[3] When analyzed by mass spectrometry, a molecule does not produce a single peak at its monoisotopic mass. Instead, it presents a cluster of peaks, known as an isotopic distribution, due to the natural abundance of heavier isotopes.

For unlabeled creatinine, the monoisotopic peak (M) corresponds to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises from the presence of one ¹³C, one ¹⁵N, or one ¹⁷O atom. The M+2 peak is due to the presence of two ¹³C atoms, one ¹⁸O atom, or combinations of other heavier isotopes, and so on.

Similarly, for this compound, the intended monoisotopic peak corresponds to the molecule with the formula ¹²C₄¹H₂²H₅¹⁴N₃¹⁶O. However, the observed mass spectrum is more complex due to several factors:

  • Isotopic contributions from other elements: The carbon, nitrogen, and oxygen atoms in this compound will still have their natural isotopic distributions, leading to M+1, M+2, etc., peaks relative to the monoisotopic mass of the d5 species.

  • Incomplete Deuteration: The synthesis of deuterated standards may not be 100% efficient, resulting in the presence of molecules with fewer than five deuterium atoms (d0, d1, d2, d3, d4 species). These will appear at masses lower than the target d5 molecule.

  • Presence of ¹H in Deuterated Positions: Even in a highly enriched d5 compound, a small percentage of the labeled positions will naturally contain a protium (¹H) atom instead of a deuterium (²H) atom.

These factors result in a characteristic isotopic cluster for this compound, where the most abundant peak may not be the theoretical monoisotopic mass. Accurate quantification in isotope dilution mass spectrometry relies on understanding and accounting for these isotopic distributions.

Table 2: Theoretical Isotopic Distribution of Unlabeled Creatinine and this compound

(Note: The following distributions are calculated based on the natural abundances listed in Table 1 and assume 100% deuterium enrichment for this compound for simplicity. The relative abundances are normalized to the most abundant peak in each distribution.)

Unlabeled Creatinine (C₄H₇N₃O)

Mass (m/z)Relative Abundance (%)
113.0589100.00
114.06234.88
115.06560.12

This compound (C₄H₂D₅N₃O)

Mass (m/z)Relative Abundance (%)
118.0905100.00
119.09385.02
120.09720.14

Experimental Protocols

Determination of Deuterium Abundance by Isotope Ratio Mass Spectrometry (IRMS)

This protocol outlines a general procedure for determining the deuterium abundance in an organic compound.

  • Sample Preparation: The organic compound is converted to H₂ gas. This is typically achieved through combustion of the sample at high temperature in the presence of an oxidant (e.g., copper oxide) to produce CO₂ and H₂O, followed by the reduction of the water to H₂ gas over hot chromium or other reducing agents.

  • Instrumentation: A dual-inlet isotope ratio mass spectrometer is commonly used. This instrument alternately introduces the sample H₂ gas and a reference H₂ gas of known isotopic composition into the ion source.

  • Mass Analysis: The H₂ gas is ionized, and the resulting ions (¹H₂⁺, ¹H²H⁺) are accelerated and separated by a magnetic field according to their mass-to-charge ratio.

  • Detection: Sensitive Faraday cup detectors simultaneously measure the ion beams of the different isotopic species.

  • Data Analysis: The ratio of the ion currents (e.g., mass 3 to mass 2) is used to determine the deuterium-to-hydrogen ratio (D/H) of the sample relative to the reference standard. The results are typically expressed in delta (δ) notation in parts per thousand (‰).

Quantification of an Analyte using this compound as an Internal Standard by LC-MS/MS

This protocol describes a typical workflow for the bioanalytical quantification of an analyte in a complex matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

  • Sample Preparation:

    • Aliquots of the biological matrix are transferred to a clean tube.

    • A known amount of this compound internal standard solution is added to each sample, calibrator, and quality control sample.

    • Protein precipitation is performed by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.

    • The supernatant is transferred to a new plate or vial for analysis.

  • Liquid Chromatography (LC):

    • An aliquot of the prepared sample is injected onto an appropriate LC column (e.g., a reversed-phase C18 or a HILIC column).

    • A mobile phase gradient is used to separate the analyte and the internal standard from other matrix components. The choice of mobile phase and gradient depends on the physicochemical properties of the analyte.

  • Tandem Mass Spectrometry (MS/MS):

    • The column effluent is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole).

    • The analyte and this compound are ionized, typically using electrospray ionization (ESI) in positive ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound. For example, for this compound, a transition might be m/z 119 -> m/z 90.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

    • The concentration of the analyte in the unknown samples is determined from the calibration curve using their measured peak area ratios.

Visualizations

Caption: Theoretical mass spectrum of this compound showing the M, M+1, and M+2 peaks.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Add_IS Addition of this compound Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration (Analyte & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for analyte quantification using a deuterated internal standard.

References

Unraveling the Fragmentation Pattern of Creatinine-d5 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Creatinine-d5. This deuterated analog of creatinine is a critical internal standard in quantitative bioanalysis, particularly in studies involving renal function and muscle mass assessment. Understanding its behavior in a mass spectrometer is paramount for developing robust and accurate analytical methods. This document outlines the core fragmentation pathways, presents quantitative data, and provides detailed experimental protocols.

Core Concepts in Creatinine Fragmentation

Creatinine and its deuterated isotopologues are small, polar molecules that readily ionize under electrospray ionization (ESI) in positive mode, typically forming a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) yields characteristic product ions. The fragmentation is primarily driven by the cleavage of the imidazole ring and the loss of small neutral molecules.

For unlabeled creatinine (C₄H₇N₃O, molecular weight 113.12 g/mol ), the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 114.1. The major fragmentation pathways involve the neutral loss of carbon monoxide (CO) and the subsequent cleavage of the ring structure.

The Fragmentation Pattern of this compound

This compound (C₄H₂D₅N₃O) has five deuterium atoms replacing five hydrogen atoms, resulting in a molecular weight of 118.15 g/mol . The five deuterium atoms are typically located on the N-methyl group (-CD₃) and the methylene group in the ring (-CD₂-). This isotopic labeling results in a +5 Da mass shift compared to unlabeled creatinine.

Upon ESI, this compound forms a protonated precursor ion [M+H]⁺ at m/z 119.1 . When subjected to CID, this precursor ion fragments to produce a characteristic product ion. The primary fragmentation pathway involves the loss of a deuterated methylamine radical from the ring structure, followed by the loss of carbon monoxide.

The most abundant and commonly monitored product ion for this compound is observed at m/z 49.1 . This corresponds to the deuterated methylguanidinium-like cation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the mass spectrometric analysis of Creatinine, Creatinine-d3, and this compound, facilitating easy comparison for method development and data analysis.

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Notes
Creatinine114.144.2, 86.1The ion at m/z 44.2 is typically the most abundant and used for quantification.
Creatinine-d3117.147.1, 89.1Deuterium atoms are on the N-methyl group (-CD₃).
This compound 119.1 49.1 Deuterium atoms are on the N-methyl group (-CD₃) and the ring methylene group (-CD₂-).[1]

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound is initiated by the cleavage of the C-N bond in the imidazole ring. The following diagram illustrates the proposed fragmentation pathway leading to the major product ion.

G Proposed Fragmentation Pathway of this compound cluster_0 Precursor Ion cluster_1 Fragmentation (CID) cluster_2 Product Ion precursor This compound [M+H]⁺ m/z 119.1 intermediate [Intermediate Ion] precursor->intermediate - (Neutral Loss) product Product Ion m/z 49.1 intermediate->product - CO

Caption: Fragmentation of this compound.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended as a guide and may require optimization based on the specific instrumentation and analytical requirements.

Sample Preparation (Dilute-and-Shoot)

This method is suitable for urine samples and is designed for high-throughput analysis.[1]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • This compound internal standard stock solution (e.g., 1 mg/mL in methanol)

  • Procedure:

    • Prepare a working internal standard solution of this compound in a 50:50 mixture of acetonitrile and water. The final concentration should be appropriate for the expected analyte concentration range.

    • Thaw urine samples at room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube or a well of a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the working internal standard solution.

    • Vortex the mixture thoroughly.

    • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC)
  • LC System: A UHPLC or HPLC system capable of delivering accurate and precise gradients.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar creatinine molecule. An example is a silica-based HILIC column with dimensions such as 50 mm x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: An isocratic or a shallow gradient elution can be used. For example, starting with a high percentage of organic solvent (e.g., 90% B) and holding for the duration of the run.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40 °C

Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transition for this compound:

    • Q1 (Precursor Ion): 119.1 m/z[1]

    • Q3 (Product Ion): 49.1 m/z[1]

  • Source Parameters (representative values, require optimization):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas (Nitrogen): Instrument dependent

    • Drying Gas (Nitrogen): Instrument dependent

  • Collision Gas: Argon

  • Collision Energy: This parameter requires optimization for the specific instrument but typically falls within the range of 15-30 eV.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the LC-MS/MS analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis urine Urine Sample spike Spike with This compound IS urine->spike vortex Vortex spike->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation HILIC Separation inject->separation detection MRM Detection (119.1 -> 49.1) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: LC-MS/MS workflow for this compound.

This technical guide provides a foundational understanding of the fragmentation pattern of this compound and a practical framework for its analysis. For successful implementation, it is crucial to perform instrument-specific optimization of the described methods.

References

Creatinine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Creatinine-d5, a deuterated analog of creatinine, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, applications as an internal standard in analytical methodologies, and relevant experimental protocols.

Core Compound Information

This compound is a stable isotope-labeled version of creatinine, a breakdown product of creatine phosphate in muscle. Due to its stability and mass difference from the endogenous analyte, it is an ideal internal standard for quantitative analysis by mass spectrometry.

Data Presentation: Quantitative Data Summary

PropertyValueNotes
Chemical Name This compound (N-methyl-d3; imidazolidinone-5,5-d2)The deuterium atoms are located on the N-methyl group and the imidazolidinone ring.
CAS Number 60-27-5 (Unlabeled)A specific CAS number for this compound is not consistently provided by suppliers. The CAS number for the unlabeled parent compound is commonly used.[1][2]
Molecular Formula C₄D₅H₂N₃O[2]
Molecular Weight 118.15 g/mol This value is calculated based on the molecular formula, accounting for the atomic mass of deuterium.[2]

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of creatinine in biological samples such as serum, plasma, and urine.[3][4] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[5]

Experimental Protocol: Quantification of Creatinine in Urine by LC-MS/MS

This protocol outlines a general procedure for the quantification of creatinine in human urine samples using this compound as an internal standard.

1. Materials and Reagents:

  • Creatinine standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Drug-free human urine for calibration standards

2. Preparation of Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of creatinine and this compound in methanol.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture.

  • Calibration Standard Working Solutions: Prepare a series of calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with a 50:50 acetonitrile:water mixture.

3. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable C18 column for chromatographic separation. The mobile phase can consist of 0.1% formic acid in water and 0.1% formic acid in acetonitrile with a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for both creatinine and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of creatinine to this compound against the concentration of the calibration standards.

  • Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Creatinine & this compound) cal_standards Prepare Calibration Standards (in drug-free urine) stock_sol->cal_standards is_working Prepare Internal Standard Working Solution stock_sol->is_working mix_is Mix Sample with Internal Standard is_working->mix_is thaw_vortex Thaw and Vortex Urine Samples centrifuge Centrifuge Samples thaw_vortex->centrifuge centrifuge->mix_is vortex_mix Vortex Mixture mix_is->vortex_mix lcms LC-MS/MS Analysis vortex_mix->lcms calibration Construct Calibration Curve lcms->calibration quantification Quantify Creatinine in Samples calibration->quantification

Workflow for Creatinine Quantification

Role in Metabolic Pathway Analysis

While this compound itself is not directly involved in signaling pathways, its use as a stable isotope tracer is a fundamental technique in metabolic flux analysis. This approach allows researchers to track the movement of atoms through metabolic networks.[6][7][8] By introducing a labeled compound (like a deuterated or ¹³C-labeled precursor) into a biological system, scientists can follow its conversion into various metabolites, providing insights into the activity and regulation of metabolic pathways.[9][10]

Conceptual Diagram of Stable Isotope Tracing

metabolic_pathway cluster_input Input cluster_system Biological System cluster_pathway Metabolic Pathway cluster_output Analysis labeled_precursor Labeled Precursor (e.g., ¹³C-Glucose) cell Cell / Organism labeled_precursor->cell metabolite_a Metabolite A (Labeled) cell->metabolite_a metabolite_b Metabolite B (Labeled) metabolite_a->metabolite_b metabolite_c Metabolite C (Labeled) metabolite_b->metabolite_c ms_analysis Mass Spectrometry Analysis metabolite_c->ms_analysis flux_analysis Metabolic Flux Analysis ms_analysis->flux_analysis

Stable Isotope Tracing in Metabolism

References

Methodological & Application

Application Note: Quantification of Creatinine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a widely used biomarker for assessing renal function.[1][2] Accurate and precise measurement of creatinine levels in biological matrices is crucial for the diagnosis and monitoring of kidney disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for creatinine quantification due to its high specificity, sensitivity, and accuracy, overcoming the limitations of traditional methods like the Jaffe and enzymatic assays.[3][4][5] This application note describes a robust and validated LC-MS/MS method for the determination of creatinine in human plasma using creatinine-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variations in sample processing.

Materials and Methods

Reagents and Chemicals

  • Creatinine standard was purchased from a certified supplier.

  • This compound internal standard (IS) was obtained from a certified supplier.

  • HPLC-grade acetonitrile, methanol, and water were used.

  • Formic acid (LC-MS grade) was used as a mobile phase modifier.

  • Human plasma (K2EDTA) was sourced from an accredited biobank.

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.

Standard Solutions

Primary stock solutions of creatinine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the primary stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards were prepared by spiking the working standard solutions into a surrogate matrix (e.g., water or stripped serum) to achieve a concentration range of 1 to 2000 ng/mL.[4][6] Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.

Experimental Protocols

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.[7]

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard (at a concentration of 100 ng/mL).[3]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 15,000 rpm for 3 minutes.[3]

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Add 100 µL of water to the supernatant.

  • Vortex briefly and inject a small volume (e.g., 3-10 µL) into the LC-MS/MS system.[1][3]

LC-MS/MS Conditions

Liquid Chromatography:

A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar creatinine molecule.[7][8]

  • Column: HILIC Silica Column (e.g., 2.1 x 50 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Isocratic elution with 90% Mobile Phase B is often effective.[7]

  • Flow Rate: 0.4 mL/min[7]

  • Column Temperature: 40 °C[7]

  • Injection Volume: 5 µL[7]

  • Run Time: Approximately 3 minutes[5][7]

Mass Spectrometry:

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode, with multiple reaction monitoring (MRM) used for quantification.

  • Ionization Mode: ESI Positive[7]

  • Capillary Voltage: 3500 V[7]

  • Gas Temperature: 300 °C[7]

  • Gas Flow: 12 L/min[7]

  • Nebulizer Pressure: 45 psi[7]

The following MRM transitions were monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Creatinine114.144.25022
This compound119.149.15022

Note: The specific collision energies and other compound-dependent parameters should be optimized for the instrument in use.

Data Analysis

The peak areas of creatinine and this compound were integrated, and the ratio of the analyte peak area to the internal standard peak area was calculated. A calibration curve was constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x) linear regression. The concentrations of creatinine in the QC and unknown samples were then determined from this calibration curve.

Results

Method Validation Summary

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity according to established bioanalytical method validation guidelines.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 2000 ng/mL[4][6]
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal to no significant matrix effect observed

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Acetonitrile with this compound sample->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification validation_parameters method Validated LC-MS/MS Method linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy sensitivity Sensitivity method->sensitivity recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect

References

Application Note: Quantitative Analysis of Serum Creatinine using Isotope Dilution LC-MS/MS with Creatinine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a widely used biomarker for assessing renal function. Accurate and precise quantification of serum creatinine is crucial for the calculation of estimated glomerular filtration rate (eGFR), a key indicator of kidney health. While traditional methods like the Jaffe and enzymatic assays are commonly used, they can be susceptible to interferences.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for creatinine measurement.[1][2][3][4] This application note details a robust and accurate method for the quantitative analysis of serum creatinine using a stable isotope-labeled internal standard, Creatinine-d5, and LC-MS/MS. The use of an isotopic internal standard that co-elutes with the analyte of interest allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[4][5]

Principle

This method employs isotope dilution tandem mass spectrometry. A known concentration of this compound is spiked into serum samples as an internal standard (IS). During sample preparation, proteins are precipitated, and the supernatant is analyzed by LC-MS/MS. The chromatographic step separates creatinine from other endogenous serum components. In the mass spectrometer, creatinine and this compound are detected by multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte (creatinine) to the internal standard (this compound) against a calibration curve prepared with known concentrations of creatinine and a constant concentration of the internal standard.

Experimental Workflow

Experimental Workflow for Serum Creatinine Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum_sample Serum Sample (e.g., 50 µL) add_is Add Internal Standard (this compound) serum_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge (e.g., 15,000 rpm, 3 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer dilution Dilute with Mobile Phase or Water supernatant_transfer->dilution injection Inject Sample into LC-MS/MS dilution->injection chromatography Chromatographic Separation (HILIC or Reversed-Phase) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mrm_detection MRM Detection of Creatinine and this compound ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify Serum Creatinine Concentration calibration_curve->quantification

Caption: Workflow for serum creatinine quantification using LC-MS/MS.

Detailed Experimental Protocols

Materials and Reagents
  • Creatinine certified reference material

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade formic acid

  • Ultrapure water

  • Drug-free human serum for calibration standards and quality controls

Equipment
  • Liquid chromatograph (e.g., Agilent 1200 series or equivalent)[1]

  • Tandem mass spectrometer (e.g., API 4000 triple quadrupole or equivalent)[1][6]

  • Chromatography column (e.g., HILIC or C18)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to a final concentration of 1 mg/mL each.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture to obtain intermediate stock solutions of 100 µg/mL.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards: Serially dilute the creatinine intermediate stock solution with drug-free human serum to prepare a series of calibration standards at concentrations spanning the expected physiological range (e.g., 0.1 to 20 mg/dL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at a minimum of three concentration levels (low, medium, and high).

Sample Preparation Protocol
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of serum (standard, QC, or sample) into the appropriately labeled tube.[1]

  • Add 20 µL of the internal standard working solution (this compound) to each tube.

  • Add 200 µL of cold methanol to each tube to precipitate proteins.[1]

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 15,000 rpm for 3 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer 50 µL of the supernatant to a clean sample vial or well in a 96-well plate.

  • Add 50 µL of water to the supernatant.[1]

  • Cap the vials or seal the plate and vortex briefly. The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for your specific instrumentation and column.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Raptor HILIC-Si (2.7 µm, 50 mm x 2.1 mm) or equivalent[7][8]
Mobile Phase Isocratic: 10 mM ammonium acetate in 65% acetonitrile[9] or a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[10]
Flow Rate 0.4 - 1.0 mL/min[8][11][12]
Column Temperature 40 °C[8]
Injection Volume 3 - 10 µL[1][6]
Run Time 1.5 - 3.0 minutes[1][7][8]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[10][13]
Ion Spray Voltage 3500 - 4500 V[6][8]
Source Temperature 300 - 550 °C[6][13]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Creatinine 114.144.2 / 86.150 - 22517 - 25
This compound 119.149.1 / 91.150 - 22517 - 25

Note: While Creatinine-d3 (precursor m/z 117) is more commonly cited[9][13], the principles for this compound are identical. The precursor for this compound will be m/z 119.1, and the major product ions will be shifted accordingly (e.g., m/z 49.1 and 91.1). Specific collision energies should be optimized for your instrument.

Method Validation Data

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for serum creatinine.

Table 4: Linearity and Sensitivity

ParameterResult
Linear Range 0.3 - 20 mg/dL[6][14]
Correlation Coefficient (R²) > 0.995[6][14]
Lower Limit of Quantification (LLOQ) 4.4 µmol/L (~0.05 mg/dL)[1][2][3]

Table 5: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low < 5%< 5%± 5%
Medium < 5%< 5%± 5%
High < 5%< 5%± 5%

Data compiled from representative LC-MS/MS methods. A total imprecision of 1.15%–3.84% and an average bias of 1.06% have been reported.[1][2][3]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly specific, precise, and accurate means for the quantification of serum creatinine. The simple "dilute-and-shoot" or protein precipitation sample preparation protocols allow for high-throughput analysis, making this method ideal for clinical research and drug development applications where reliable assessment of renal function is critical.[7][8] The superior performance of this method compared to traditional assays minimizes interferences and provides confidence in the resulting data for pharmacokinetic/pharmacodynamic modeling and safety assessments.[1][2][3]

References

Application Note: High-Precision Urine Creatinine Normalization Using Creatinine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In clinical and research settings, particularly in drug development and toxicology, urine analysis is a cornerstone for assessing exposure to xenobiotics, monitoring disease biomarkers, and evaluating renal function. However, urine concentration can vary significantly due to factors like hydration status, diet, and time of collection. To account for this variability, analyte concentrations are often normalized to the urinary creatinine level. Creatinine, a byproduct of muscle metabolism, is excreted at a relatively constant rate, making it a reliable indicator of urinary dilution.[1]

Historically, colorimetric methods like the Jaffe reaction have been used to measure creatinine, but these methods can suffer from a lack of specificity and interference from other substances in the urine matrix.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity.[3][4] The gold standard for quantitative analysis by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[5] This application note details the use of Creatinine-d5 as an internal standard for the accurate and precise quantification of creatinine in human urine by LC-MS/MS.

The use of a deuterated internal standard like this compound is critical for robust bioanalytical methods.[4][5][6] Being chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation and ionization, thereby correcting for matrix effects and instrumental variability.[6][7] This leads to enhanced accuracy, precision, and overall data reliability, which is paramount in regulated environments and for making critical research decisions.[5][7]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standards:

    • Creatinine (≥98% purity)

    • This compound (≥98% purity, 99% deuterated)

  • Solvents and Reagents:

    • LC-MS grade acetonitrile, methanol, and water

    • Formic acid (LC-MS grade)

    • Drug-free human urine for calibration standards and quality control samples

Instrumentation
  • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve creatinine and this compound in methanol to a final concentration of 1 mg/mL.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture to obtain intermediate stock solutions of 100 µg/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[8]

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards by serially diluting the creatinine intermediate stock solution with drug-free urine to achieve a concentration range of 1 ng/mL to 2000 ng/mL.[9] Prepare QC samples at low, medium, and high concentrations in a similar manner.[8]

Sample Preparation: "Dilute-and-Shoot" Method

The "dilute-and-shoot" method is a simple and high-throughput approach for preparing urine samples for LC-MS/MS analysis.[8]

  • Thaw frozen urine samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[8]

  • In a clean microcentrifuge tube or a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (100 ng/mL this compound in 50:50 acetonitrile:water).[8]

  • Vortex the mixture for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method
  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating creatinine.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A fast gradient can be employed, or an isocratic method may be sufficient.[10][11] For example, an isocratic elution with 50% B can be used.[11]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS Detection: Positive electrospray ionization (ESI+)

  • MRM Transitions: The following multiple reaction monitoring (MRM) transitions should be monitored. The cone and collision energies should be optimized for the specific instrument used.

    • Creatinine: m/z 114 > 44[9]

    • This compound: m/z 119 > 49 (Note: Creatinine-d3 is often cited as m/z 117 > 47[9], so for this compound, the precursor and product ions will be shifted accordingly).

Data Presentation

The following tables summarize the quantitative data expected from a typical method validation for the analysis of creatinine in urine using this compound as an internal standard.

Table 1: LC-MS/MS Parameters

ParameterValue
Ionization ModePositive Electrospray (ESI+)
MRM Transition (Creatinine)114 → 44 m/z
MRM Transition (this compound)119 → 49 m/z
Dwell Time200 ms
Collision EnergyOptimized for instrument (typically 15-25 eV)
Cone VoltageOptimized for instrument (typically 20-40 V)

Table 2: Method Validation Summary

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%1 ng/mL
Intra-day Precision (%CV) < 15%< 5%
Inter-day Precision (%CV) < 15%< 7%
Accuracy (% Bias) ± 15%Within ±10%
Matrix Effect CV < 15%< 10%
Recovery Consistent, precise, and reproducible> 90%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample spike Spike with this compound Internal Standard urine->spike dilute Dilute with Acetonitrile/Water spike->dilute vortex Vortex dilute->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM Detection) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Creatinine / this compound) integrate->ratio quantify Quantify against Calibration Curve ratio->quantify normalize Normalized Result quantify->normalize

Caption: Workflow for urine creatinine analysis using a "dilute-and-shoot" method with LC-MS/MS.

Principle of Internal Standard Normalization

G cluster_analyte Analyte (Creatinine) cluster_is Internal Standard (this compound) A_prep Sample Prep Variation A_ion Ionization Variation A_prep->A_ion IS_prep Sample Prep Variation A_prep->IS_prep A_signal Analyte Signal A_ion->A_signal IS_ion Ionization Variation A_ion->IS_ion Ratio Peak Area Ratio (Analyte / IS) A_signal->Ratio IS_prep->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->Ratio Result Accurate Quantification Ratio->Result

Caption: How a deuterated internal standard corrects for analytical variability.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of creatinine in urine samples by LC-MS/MS. The "dilute-and-shoot" sample preparation protocol is simple and amenable to high-throughput analysis, a critical factor in large-scale clinical studies and drug development programs. By effectively compensating for matrix effects and other sources of analytical variability, this method ensures high-quality data, leading to reliable normalization of urinary analyte concentrations. The adoption of this approach is a best practice for any laboratory performing quantitative urine analysis.

References

Application Notes and Protocols for Creatinine-d5 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Creatinine-d5 in human plasma for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of endogenous creatinine, a key biomarker for renal function.[1][2][3][4]

The selection of an appropriate sample preparation technique is critical for removing interfering substances from the plasma matrix, thereby enhancing the accuracy, precision, and sensitivity of the analytical method. This document will focus on the most common and effective techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Introduction to Sample Preparation Techniques

The accurate measurement of creatinine in plasma is vital for clinical diagnostics and drug development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects.[1][2][3] The choice of sample preparation method depends on the desired level of sample cleanup, throughput requirements, and the specific analytical instrumentation used.

  • Protein Precipitation (PPT): This is the simplest and most common method for plasma sample preparation. It involves adding an organic solvent to the plasma to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation. Acetonitrile and methanol are the most frequently used precipitation solvents.[1][5]

  • Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. It can provide cleaner extracts than PPT, leading to reduced matrix effects and potentially better sensitivity.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. While effective for certain analytes, it is a more labor-intensive technique and less commonly used for a polar molecule like creatinine.

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

Protein_Precipitation_Workflow plasma Plasma Sample (with this compound IS) ppt_solvent Add Protein Precipitation Solvent (e.g., Acetonitrile) plasma->ppt_solvent vortex Vortex ppt_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

Solid_Phase_Extraction_Workflow plasma Plasma Sample (with this compound IS) load Load Sample plasma->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: Solid-Phase Extraction Workflow.

Detailed Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This is a rapid and efficient method suitable for high-throughput analysis.

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • This compound internal standard (IS) working solution

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 150 µL of cold acetonitrile (plasma to solvent ratio of 1:3).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.[5]

Protocol 2: Protein Precipitation (PPT) with Methanol

An alternative to acetonitrile, methanol can also be used for protein precipitation.

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • This compound internal standard (IS) working solution

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of serum or plasma, add 20 µL of the Creatinine-d3 internal standard working solution.[1]

  • Add 200 µL of methanol.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Centrifuge at 15,000 rpm for 3 minutes.[1]

  • Transfer 50 µL of the supernatant and mix with 50 µL of water.[1]

  • Inject 3 µL of the final mixture into the LC-MS/MS system.[1]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract compared to PPT. Mixed-mode cation exchange cartridges are often suitable for polar, basic compounds like creatinine.

Materials:

  • Human plasma with K2EDTA as anticoagulant

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE vacuum manifold or positive pressure processor

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge for 10 minutes at 4000 rpm.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound and creatinine with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the different sample preparation techniques. Data is compiled from various sources and should be considered as a general guide. Method validation should always be performed for specific assay requirements.

Table 1: Comparison of Sample Preparation Techniques for this compound in Plasma

ParameterProtein Precipitation (Acetonitrile)Protein Precipitation (Methanol)Solid-Phase Extraction (SPE)
Throughput HighHighMedium
Cost per Sample LowLowHigh
Sample Cleanliness ModerateModerateHigh
Potential for Matrix Effects HigherHigherLower[6]
Ease of Automation HighHighHigh

Table 2: Typical Quantitative Performance Data

ParameterProtein Precipitation (Methanol)[1][2][3][4]
Lower Limit of Quantification (LLOQ) 4.4 µmol/L
Precision (%CV) 1.15% - 3.84%
Accuracy (%Bias) Average bias of 1.06%
Recovery >95%
Matrix Effect No significant matrix effect observed

Note: Detailed quantitative data for SPE and LLE specifically for this compound in plasma is less commonly published in a comparative format. However, SPE is generally known to provide cleaner extracts and thus lower matrix effects compared to PPT.[6]

Discussion

Protein Precipitation is the most straightforward and cost-effective method for preparing plasma samples for this compound analysis. It is well-suited for high-throughput environments where rapid sample turnaround is essential. Both acetonitrile and methanol are effective precipitating agents, with acetonitrile often preferred for its ability to produce a cleaner supernatant and more compact protein pellet.[5] The main drawback of PPT is the potential for co-extraction of other matrix components, which can lead to ion suppression or enhancement in the MS source, a phenomenon known as matrix effects. However, the use of a co-eluting stable isotope-labeled internal standard like this compound can effectively compensate for these effects.[1][2][3]

Solid-Phase Extraction offers a more rigorous cleanup of the plasma sample. By utilizing specific interactions between the analyte and the sorbent material, SPE can effectively remove a wider range of interfering substances, including phospholipids, which are a common source of matrix effects.[6] This results in a cleaner extract, which can lead to improved assay sensitivity, accuracy, and robustness. The trade-off for this improved sample cleanliness is a more complex and time-consuming procedure, as well as a higher cost per sample.

Liquid-Liquid Extraction is generally less suitable for highly polar analytes like creatinine and its deuterated analog. Achieving efficient extraction from an aqueous matrix like plasma into an immiscible organic solvent is challenging for such compounds. Consequently, LLE is not a commonly employed technique for this application.

Conclusion

For the routine, high-throughput analysis of this compound in plasma, Protein Precipitation with acetonitrile or methanol is a highly effective and efficient sample preparation technique. The use of this compound as an internal standard is critical to mitigate the potential for matrix effects and ensure accurate and precise quantification.[1][2][3] When the highest level of sample cleanliness is required, for instance, in methods requiring very low limits of quantification or when significant matrix effects are observed, Solid-Phase Extraction is a valuable alternative. The choice between these methods should be based on the specific requirements of the assay, including throughput needs, desired sensitivity, and the available instrumentation.

References

Application Notes and Protocols: Creatinine-d5 as an Internal Standard for Glomerular Filtration Rate (GFR) Estimation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of the Glomerular Filtration Rate (GFR) is paramount in clinical nephrology and drug development for assessing renal function. While endogenous creatinine clearance provides a convenient estimate of GFR (eGFR), its accuracy can be influenced by various physiological factors. The gold standard for GFR measurement involves the clearance of exogenous filtration markers like inulin or iohexol. The precision of these measurements, particularly when using mass spectrometry, relies on the use of stable isotope-labeled internal standards.

These application notes provide a detailed overview and protocols for the use of Creatinine-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of creatinine in biological matrices, a critical component for accurate GFR estimation.

Creatinine Metabolism and its Role in GFR Estimation

Creatinine is a breakdown product of creatine phosphate in muscle tissue and is released into the bloodstream at a relatively constant rate.[1] It is primarily cleared from the body by glomerular filtration in the kidneys, with a small amount also undergoing tubular secretion.[1] This characteristic makes serum creatinine a widely used endogenous marker for estimating GFR. The metabolic pathway leading to creatinine formation is crucial for understanding its physiological relevance.

Creatinine_Metabolism cluster_synthesis Synthesis cluster_energy Energy Metabolism (Muscle) cluster_degradation Degradation & Excretion Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate AGAT->GAA in Kidney GAMT GAMT GAA->GAMT SAM S-Adenosyl methionine SAM->GAMT Creatine Creatine GAMT->Creatine in Liver CK Creatine Kinase (CK) Creatine->CK Creatine_P Creatine Phosphate CK->Creatine_P ATP <-> ADP Creatinine Creatinine Creatine_P->Creatinine Non-enzymatic Kidney Kidney (Glomerular Filtration) Creatinine->Kidney Urine Urine Excretion Kidney->Urine

Figure 1: Metabolic pathway of creatinine synthesis and excretion.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled analogue (this compound) is added to the biological sample (e.g., plasma, serum, or urine) before sample preparation. This compound is chemically identical to endogenous creatinine and therefore exhibits the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte (endogenous creatinine) to that of the internal standard (this compound), precise and accurate quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response.

Application: GFR Estimation using Iohexol Clearance with this compound as Internal Standard for Endogenous Creatinine Measurement

This protocol describes the measurement of GFR in a clinical research setting using the plasma clearance of an exogenous marker, iohexol. The protocol also includes the simultaneous quantification of endogenous creatinine using this compound as an internal standard, which is essential for comparing the measured GFR (mGFR) with the estimated GFR (eGFR).

Experimental Workflow

GFR_Estimation_Workflow cluster_patient_prep Patient Preparation cluster_administration Marker Administration cluster_sampling Blood Sampling cluster_processing Sample Processing & Analysis cluster_data Data Analysis & GFR Calculation Patient Fasting Patient IV_access Establish Intravenous Access Patient->IV_access Iohexol Administer Iohexol Bolus IV_access->Iohexol Sample_T0 Baseline Sample (T0) Sample_T1 Timed Sample 1 Iohexol->Sample_T1 p1 Sample_T1->p1 Sample_T2 Timed Sample 2 Sample_T3 Timed Sample 3 Centrifuge Centrifuge to Plasma Sample_T3->Centrifuge p2 p1->p2 ... p2->Sample_T3 Spike_IS Spike with this compound and Iohexol-d5 IS Centrifuge->Spike_IS Protein_precip Protein Precipitation Spike_IS->Protein_precip LCMS LC-MS/MS Analysis Protein_precip->LCMS Quantify Quantify Iohexol and Creatinine Concentrations LCMS->Quantify Calc_mGFR Calculate Measured GFR (Iohexol Clearance) Quantify->Calc_mGFR Calc_eGFR Calculate Estimated GFR (Creatinine-based equations) Quantify->Calc_eGFR Compare Compare mGFR and eGFR Calc_mGFR->Compare Calc_eGFR->Compare

Figure 2: Experimental workflow for GFR estimation.

Detailed Experimental Protocols

Protocol 1: Plasma Iohexol Clearance for Measured GFR (mGFR)

This protocol is adapted from established methods for iohexol-based GFR measurement.[1][2][3]

1. Patient Preparation:

  • Patients should fast overnight.

  • Record the patient's height and weight to calculate Body Surface Area (BSA).

  • Establish two intravenous lines, one for iohexol administration and one for blood sampling from the contralateral arm to avoid contamination.

2. Iohexol Administration:

  • Administer a single intravenous bolus of a known concentration of iohexol (e.g., 5 mL of 647 mg/mL solution).

  • Record the exact time of injection.

3. Blood Sampling:

  • Collect a baseline blood sample (T0) before iohexol administration.

  • Collect timed blood samples at specific intervals post-injection. The timing depends on the expected GFR. For example:

    • Normal GFR: 2, 3, and 4 hours post-injection.

    • Impaired GFR: Longer intervals may be necessary (e.g., up to 24 hours).

4. Sample Processing:

  • Collect blood in heparinized tubes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

Protocol 2: LC-MS/MS Quantification of Iohexol and Creatinine

This protocol integrates the simultaneous analysis of iohexol and creatinine using their respective deuterated internal standards.

1. Materials and Reagents:

  • Iohexol certified reference material

  • Creatinine certified reference material

  • Iohexol-d5 (internal standard)

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

2. Preparation of Standards and Internal Standard Working Solution:

  • Prepare stock solutions of iohexol, creatinine, iohexol-d5, and this compound in a suitable solvent (e.g., methanol:water 50:50).

  • Prepare a series of calibration standards by spiking known concentrations of iohexol and creatinine into a surrogate matrix (e.g., charcoal-stripped serum or a buffered protein solution).

  • Prepare a working internal standard solution containing a fixed concentration of iohexol-d5 and this compound in the protein precipitation solvent (e.g., acetonitrile).

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase or HILIC column (e.g., C18, NH2).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution to separate iohexol and creatinine from matrix components.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized. Example transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Creatinine114.144.2
This compound 119.1 49.2
Iohexol821.9803.9
Iohexol-d5827.0809.1
Note: MRM transitions should be empirically determined and optimized on the specific mass spectrometer used.

5. Data Analysis and GFR Calculation:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentrations of iohexol and creatinine in the unknown samples from their respective calibration curves.

  • Calculate mGFR (Iohexol Clearance): Use a one- or two-compartment model and correct for BSA. The clearance is calculated as the dose of iohexol divided by the area under the plasma concentration-time curve (AUC).

  • Calculate eGFR: Use the quantified serum creatinine concentration in a validated GFR-estimating equation (e.g., CKD-EPI equation).

Quantitative Data and Performance Characteristics

The following tables summarize typical analytical performance characteristics for the LC-MS/MS quantification of creatinine and iohexol using deuterated internal standards. The data is compiled from various validation studies.[4][5]

Table 1: Analytical Performance of Creatinine Quantification using this compound Internal Standard

ParameterResult
Linearity Range0.1 - 20 mg/dL
Correlation Coefficient (r²)> 0.995
Inter-assay Precision (%CV)< 10%
Intra-assay Precision (%CV)< 5%
Accuracy (% Bias)± 15%

Table 2: Analytical Performance of Iohexol Quantification using Iohexol-d5 Internal Standard

ParameterResult
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.99
Inter-assay Precision (%CV)< 5%
Intra-assay Precision (%CV)< 4%
Accuracy (% Bias)± 5%

Table 3: Comparison of GFR Measurement Techniques (Illustrative Data)

GFR Measurement MethodMean GFR (mL/min/1.73m²)Bias vs. Inulin Clearance (%)Precision (%CV)
Inulin Clearance (Gold Standard)95N/A5-10
Iohexol Clearance (LC-MS/MS)93-25-8
eGFR (Creatinine-based, IDMS-traceable)88-710-15
This table presents illustrative data to demonstrate the expected performance and is not derived from a single head-to-head clinical trial using this compound.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise means for the quantification of endogenous creatinine. When integrated into GFR estimation studies, particularly those employing exogenous markers like iohexol, it allows for a comprehensive assessment of renal function. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement high-quality GFR measurements in their studies. The high specificity and accuracy of this method contribute to more reliable clinical decision-making and a better understanding of the effects of new therapeutic agents on renal function.

References

Application Notes and Protocols for "Dilute-and-Shoot" Urine Analysis with Creatinine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "dilute-and-shoot" method is a streamlined and efficient sample preparation technique for the analysis of analytes in complex biological matrices, particularly urine.[1][2][3] This approach involves the simple dilution of a urine sample before direct injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1][3] Its principal advantages include speed, simplicity, reduced sample handling, and cost-effectiveness, making it highly suitable for high-throughput screening environments.[1][2]

In toxicology and clinical settings, this method is widely applied for the screening and quantification of drugs of abuse, pain management medications, and their metabolites.[4][5][6] The use of a stable isotope-labeled internal standard, such as Creatinine-d5, is crucial for accurate and precise quantification.[7] this compound mimics the behavior of the endogenous creatinine during ionization and analysis, compensating for matrix effects and variations in sample volume.[4] Endogenous creatinine measurement is also a vital tool for assessing the validity of a urine sample and identifying potential dilution or adulteration.[8][9]

These application notes provide a detailed protocol for the "dilute-and-shoot" analysis of a representative panel of drugs in urine using this compound as an internal standard, coupled with LC-MS/MS detection.

Signaling and Metabolic Pathways

The analysis of creatinine is fundamental in urine drug testing as it serves as a marker for sample dilution. Creatinine is a breakdown product of creatine phosphate in muscle tissue and is excreted at a relatively constant rate.[7]

Creatinine_Metabolism Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT Guanidinoacetate Guanidinoacetate AGAT->Guanidinoacetate Ornithine GAMT GAMT Guanidinoacetate->GAMT SAM S-Adenosyl- methionine SAM->GAMT Creatine Creatine GAMT->Creatine S-Adenosyl- homocysteine CK Creatine Kinase Creatine->CK NonEnzymatic Non-enzymatic cyclization Creatine->NonEnzymatic Phosphocreatine Phosphocreatine CK->Phosphocreatine ATP/ADP Phosphocreatine->NonEnzymatic Creatinine Creatinine NonEnzymatic->Creatinine Urine Excreted in Urine Creatinine->Urine

Caption: Creatinine Metabolism Pathway.

Experimental Workflow

The general workflow for the "dilute-and-shoot" method is straightforward, minimizing sample preparation steps and potential for error.

Dilute_and_Shoot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Collection Centrifuge Centrifugation (e.g., 4000 rpm, 10 min) Sample->Centrifuge Supernatant Aliquoting Supernatant Centrifuge->Supernatant Dilution Dilution with Internal Standard (this compound in Diluent) Supernatant->Dilution Vortex Vortexing Dilution->Vortex LCMS LC-MS/MS Injection Vortex->LCMS Data Data Acquisition & Processing LCMS->Data Report Reporting Results Data->Report

Caption: Experimental Workflow for Dilute-and-Shoot Analysis.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Acids: Formic acid.

  • Internal Standard: this compound.

  • Drug Standards: Certified reference materials for the analytes of interest.

  • Control Matrix: Drug-free human urine.

  • Labware: Autosampler vials, inserts, caps, and microcentrifuge tubes.

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of each drug analyte and this compound in methanol at a concentration of 1 mg/mL.

  • Intermediate Stock Solutions: Dilute the primary stock solutions with 50:50 acetonitrile:water to obtain intermediate stock solutions at a concentration of 100 µg/mL.[3]

  • Internal Standard Working Solution: Dilute the intermediate stock solution of this compound with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[3]

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of the drug analytes into drug-free urine. A common range for calibration standards is 1 ng/mL to 1000 ng/mL.[3]

Sample Preparation Protocol
  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[3]

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[3]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (containing this compound).[3] This represents a 1:20 dilution.

  • Vortex the mixture for 30 seconds.[3]

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrument and analytes of interest.

ParameterTypical Setting
LC System Agilent 1290 Infinity II or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute analytes, followed by a re-equilibration step. For example: 0-1 min (5% B), 1-8 min (5-95% B), 8-9 min (95% B), 9-10 min (95-5% B), 10-12 min (5% B).
MS System Agilent 6490 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 14 L/min
Nebulizer 35 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize typical validation data for a "dilute-and-shoot" method for a panel of common drugs of abuse. The use of a stable isotope-labeled internal standard like this compound is critical for achieving this level of performance.

Table 1: Method Performance for a Representative Drug Panel

AnalyteLLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Morphine595 - 105< 10
Codeine597 - 103< 8
Oxycodone598 - 102< 7
Hydrocodone596 - 104< 9
Methadone299 - 101< 5
Fentanyl0.597 - 103< 12
Benzoylecgonine1095 - 105< 10
Amphetamine1098 - 102< 8
Methamphetamine1097 - 103< 9
MDMA1096 - 104< 10

Data synthesized from representative values found in literature for similar methods. Actual performance may vary.

Table 2: Matrix Effect and Recovery

AnalyteRecovery (%)Matrix Effect (%)
Morphine98 - 105-10 to +5
Codeine97 - 103-8 to +3
Oxycodone99 - 102-5 to +2
Hydrocodone98 - 104-7 to +4
Methadone99 - 101-3 to +1
Fentanyl97 - 103-12 to +5
Benzoylecgonine96 - 105-10 to +5
Amphetamine98 - 102-8 to +3
Methamphetamine97 - 103-9 to +4
MDMA96 - 104-10 to +5

Matrix effect is calculated as (response in matrix / response in neat solution - 1) x 100. Negative values indicate ion suppression, and positive values indicate ion enhancement. The goal is to have matrix effects as close to zero as possible.[2]

Conclusion

The "dilute-and-shoot" method, when paired with a robust internal standard like this compound and sensitive LC-MS/MS instrumentation, offers a rapid, reliable, and high-throughput solution for the quantitative analysis of drugs in urine. This approach minimizes sample preparation time and resources while providing accurate and precise results suitable for clinical and research applications. The validation data presented demonstrates the method's capability to overcome matrix effects and deliver high-quality quantitative data for a diverse panel of analytes.

References

Application Notes and Protocols for Creatinine-d5 in Pediatric Renal Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of glomerular filtration rate (GFR) is crucial in pediatric nephrology for diagnosing and managing kidney disease, as well as for appropriate drug dosing. While exogenous markers like inulin and iohexol are considered the gold standard for GFR measurement, their use can be invasive and cumbersome, particularly in children.[1][2][3] Endogenous serum creatinine is the most commonly used biomarker for estimating GFR; however, its levels are influenced by non-renal factors such as muscle mass, age, diet, and sex, which can limit its accuracy in the pediatric population.[4][5]

The stable isotope dilution method using Creatinine-d5 (deuterated creatinine) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more accurate and precise measurement of creatinine clearance, overcoming many of the limitations of traditional methods. This approach involves the administration of a known amount of this compound, which is biochemically indistinguishable from endogenous creatinine but can be differentiated by its mass. By measuring the ratio of labeled to unlabeled creatinine in plasma or urine, a highly accurate GFR can be determined. This method is minimally invasive and provides a robust tool for renal function assessment in pediatric clinical research and drug development.

Data Presentation

The following tables summarize typical data ranges and parameters relevant to pediatric renal function studies. Note: The data presented here are illustrative and may vary based on the specific patient population and analytical methods used. Currently, there is a lack of extensive published data specifically from this compound GFR measurement studies in children; therefore, these tables are based on established pediatric reference ranges for serum creatinine and GFR.

Table 1: Illustrative Pediatric Serum Creatinine and GFR Reference Ranges

Age GroupSerum Creatinine (mg/dL)Estimated GFR (eGFR) (mL/min/1.73 m²)
Newborn (Term)0.3 - 1.020 - 40
1 - 12 months0.2 - 0.560 - 100
1 - 5 years0.3 - 0.680 - 120
6 - 12 years0.4 - 0.890 - 130
13 - 18 years (Male)0.6 - 1.290 - 140
13 - 18 years (Female)0.5 - 1.090 - 140

Data compiled from various pediatric nephrology resources. eGFR is typically calculated using equations such as the Bedside Schwartz formula.[2][3]

Table 2: Key Parameters for LC-MS/MS Analysis of Creatinine and this compound

ParameterValue
Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18
Mobile PhaseAcetonitrile/water with ammonium formate or formic acid
Flow Rate0.2 - 0.6 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitions
- Endogenous Creatininee.g., m/z 114 -> 86, 114 -> 44
- this compounde.g., m/z 119 -> 91, 119 -> 49 (depending on the specific deuteration pattern)
Internal StandardCreatinine-d3 (if not using this compound as the tracer)

These parameters are illustrative and require optimization for specific instrumentation and assay requirements.

Experimental Protocols

Protocol for GFR Measurement using this compound Bolus Injection

This protocol describes a plasma clearance method following a single intravenous bolus of this compound.

1.1. Patient Preparation:

  • Patients should be in a normally hydrated state.

  • Fasting is not strictly required, but a heavy meal, particularly one rich in protein, should be avoided immediately before and during the study.

  • Obtain and record the patient's height and weight.

  • Establish intravenous access for both this compound administration and blood sampling. A separate line for blood draws is recommended to avoid contamination.

1.2. This compound Administration:

  • Prepare a sterile solution of this compound in saline. The exact dosage should be determined based on the child's weight and the analytical sensitivity of the mass spectrometer, but a typical starting point is in the range of 1-5 mg/kg.

  • Administer the this compound solution as an intravenous bolus over 1-2 minutes.

  • Record the exact time of injection.

1.3. Blood Sampling:

  • Collect blood samples at predetermined time points post-injection. A typical schedule for a two-compartment model analysis would include samples at:

    • Baseline (pre-injection)

    • 5, 10, 20, 30, 60, 90, 120, 180, and 240 minutes post-injection.

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

1.4. GFR Calculation:

  • The plasma concentration-time data for this compound is fitted to a two-compartment pharmacokinetic model to determine the clearance.

  • GFR (mL/min) = Dose of this compound / Area Under the Curve (AUC) of the plasma concentration-time profile.

  • The calculated GFR is then normalized to a body surface area of 1.73 m².

Protocol for LC-MS/MS Analysis of Creatinine and this compound in Plasma

2.1. Materials and Reagents:

  • Creatinine and this compound standards

  • Creatinine-d3 (as an internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate

  • 96-well plates or microcentrifuge tubes

2.2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of pediatric plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard, Creatinine-d3).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the parameters outlined in Table 2 (optimization may be required).

  • Inject the prepared samples onto the LC column.

  • Acquire data for the specific mass transitions of endogenous creatinine, this compound, and the internal standard (Creatinine-d3).

  • Generate a standard curve using known concentrations of Creatinine and this compound to quantify their concentrations in the patient samples.

Visualizations

Creatinine Metabolism and Renal Excretion Pathway

Creatinine_Metabolism cluster_synthesis Synthesis cluster_muscle Energy Buffer System cluster_excretion Excretion Arginine Arginine Glycine Glycine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT SAM S-adenosyl methionine (SAM) Creatine Creatine Guanidinoacetate->Creatine GAMT SAH S-adenosyl homocysteine (SAH) ATP ATP Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase ADP ADP Creatinine Creatinine Phosphocreatine->Creatinine Non-enzymatic Phosphocreatine->Creatinine Kidney Kidney Creatinine->Kidney Glomerular Filtration & Tubular Secretion Urine Urine Kidney->Urine Muscle Muscle Cell LiverKidney Liver & Kidney Bloodstream Bloodstream

Caption: Creatinine Metabolism and Excretion Pathway.[1][6][7]

Experimental Workflow for this compound GFR Measurement

GFR_Workflow PatientPrep Patient Preparation (Hydration, Baseline Info) Dosing IV Bolus Administration of this compound PatientPrep->Dosing Sampling Timed Plasma Sampling Dosing->Sampling SampleProcessing Plasma Separation & Storage (-80°C) Sampling->SampleProcessing Analysis LC-MS/MS Analysis (Quantification of Creatinine & this compound) SampleProcessing->Analysis DataAnalysis Pharmacokinetic Modeling (Two-Compartment Model) Analysis->DataAnalysis GFR_Calc GFR Calculation (Dose / AUC) DataAnalysis->GFR_Calc Normalization Normalization to Body Surface Area (1.73 m²) GFR_Calc->Normalization Result Final GFR Result Normalization->Result GFR_Principles IdealMarker Ideal GFR Marker (Freely Filtered, Not Secreted/Reabsorbed) Endogenous Endogenous Creatinine IdealMarker->Endogenous Approximated by Exogenous Exogenous this compound (Stable Isotope) IdealMarker->Exogenous Mimicked by Limitations Limitations: - Influenced by muscle mass, diet - Tubular secretion Endogenous->Limitations Advantages Advantages: - Known administered dose - Not affected by endogenous production - High analytical specificity (LC-MS/MS) Exogenous->Advantages AccurateGFR Accurate GFR Measurement Limitations->AccurateGFR Impacts Accuracy Advantages->AccurateGFR Enables

References

Application Note: High-Throughput Analysis of Creatinine in Dried Blood Spots using Creatinine-d5 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of creatinine in dried blood spots (DBS) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Creatinine-d5 is employed as the internal standard to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing.[1][2][3][4] This method is particularly suited for clinical research, drug development studies, and decentralized patient monitoring where minimally invasive sample collection is advantageous.[5][6][7] The protocol described herein provides a comprehensive workflow from DBS card punching to final data analysis, offering a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function.[8][9] Traditional methods for creatinine measurement require venous blood draws to obtain serum or plasma, which can be invasive and challenging in certain populations or remote settings.[10][11] Dried blood spot (DBS) analysis presents a minimally invasive alternative, simplifying sample collection, transportation, and storage.[12][13]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex matrices like whole blood.[1][3] Isotope dilution mass spectrometry (IDMS) is the gold standard for accuracy, and this method leverages its principles to deliver reliable results.[2][4][14] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of creatinine from DBS samples, utilizing this compound for precise and accurate quantification.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spot Blood Spotting on DBS Card dry Drying of DBS Card spot->dry punch Punching 3mm Disc dry->punch extract Extraction with Internal Standard (this compound) in Methanol punch->extract vortex Vortex & Sonicate extract->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Injection into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Creatinine / this compound) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify logical_relationship cluster_analyte Analytes cluster_ms Mass Spectrometer cluster_quantification Quantification creatinine Creatinine (Analyte) ms_detection Co-elution & Detection creatinine->ms_detection creatinine_d5 This compound (Internal Standard) creatinine_d5->ms_detection peak_area_ratio Peak Area Ratio Calculation (Creatinine / this compound) ms_detection->peak_area_ratio calibration Calibration Curve peak_area_ratio->calibration final_concentration Final Concentration calibration->final_concentration

References

Application Note: Quantification of Creatinine in Biological Samples Using Creatinine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatinine is a breakdown product of creatine phosphate in muscle and is produced at a fairly constant rate by the body.[1][2] Its measurement in biological fluids like serum and urine is a key diagnostic indicator of renal function.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for creatinine quantification.[2][4][5] The use of a stable isotope-labeled internal standard, such as Creatinine-d5, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[1][6][7] This application note provides a detailed protocol for the spiking of this compound in biological samples for the accurate determination of creatinine concentrations.

Principle

The method employs a stable isotope dilution technique. A known amount of this compound, which is chemically identical to endogenous creatinine but has a different mass, is spiked into the biological sample.[1][6] During sample preparation and LC-MS/MS analysis, any loss or variation will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, an accurate quantification of the endogenous creatinine concentration can be achieved.[7]

Materials and Reagents

  • Creatinine (≥98% purity)

  • This compound (internal standard, ≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Drug-free human serum and urine for matrix-matched standards and quality controls

Equipment

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II or equivalent)

  • Tandem Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization source)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes and tips

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve creatinine and this compound in methanol to achieve a final concentration of 1 mg/mL for each.[8]

    • Store these stock solutions at -20°C or -80°C. They are stable for at least 6 months at -80°C.[1][6]

  • Intermediate Stock Solutions (100 µg/mL):

    • Dilute the primary stock solutions with a 50:50 acetonitrile:water mixture to obtain intermediate stock solutions of 100 µg/mL.[8]

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound intermediate stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[8]

  • Calibration Standard Working Solutions:

    • Serially dilute the creatinine intermediate stock solution with drug-free urine or serum to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.[8]

Sample Preparation ("Dilute-and-Shoot" Method for Urine)

This method is simple and suitable for high-throughput analysis.[8]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[8]

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[8]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the Internal Standard Working Solution (100 ng/mL this compound in 50:50 acetonitrile:water).[8]

  • Vortex the mixture for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[8]

Sample Preparation (Protein Precipitation for Serum)
  • To 50 µL of serum sample, add 150 µL of cold methanol containing the internal standard (this compound).[7]

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge at a high speed (e.g., 18,700 x g) for 20 minutes at 4°C.[7]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column Hydrophilic Interaction Liquid Chromatography (HILIC)
Mobile Phase Gradient of acetonitrile and water with formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Creatinine) m/z 114 > 44
MRM Transition (this compound) m/z 117 > 47

Table 2: Method Validation Data

ParameterResult
Linearity Range 1 - 2000 ng/mL (R² > 0.99)[9]
Lower Limit of Quantification (LLOQ) 2.5 µg/mL (in whole blood)[7]
Intraday Precision (% CV) < 6.0%
Interday Precision (% CV) < 6.0%[9]
Recovery 88 - 94%[7]

Visualizations

Creatinine_Metabolic_Pathway Creatine_Phosphate Creatine Phosphate (in Muscle) Creatine Creatine Creatine_Phosphate->Creatine dephosphorylation Creatinine Creatinine Creatine->Creatinine non-enzymatic cyclization Bloodstream Bloodstream Creatinine->Bloodstream Kidney Kidney (Glomerular Filtration) Bloodstream->Kidney Urine Urine (Excretion) Kidney->Urine

Caption: Metabolic origin and excretion of creatinine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Urine or Serum) Spiking Spike with This compound (IS) Biological_Sample->Spiking Processing Sample Processing (Dilution or Precipitation) Spiking->Processing LC_MS_MS LC-MS/MS Analysis (MRM Mode) Processing->LC_MS_MS Data_Acquisition Data Acquisition (Peak Area Ratios) LC_MS_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for creatinine analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and accurate method for the quantification of creatinine in biological samples. The "dilute-and-shoot" method for urine and protein precipitation for serum are effective sample preparation techniques that, when coupled with this internal standard, yield reliable data for clinical and research applications. The presented protocol and validation parameters demonstrate the suitability of this method for high-throughput analysis in various scientific and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Creatinine-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing matrix effects in LC-MS analysis using Creatinine-d5 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my LC-MS analysis of creatinine?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as creatinine, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either a decrease in the analytical signal, known as ion suppression, or an increase, termed ion enhancement.[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results by interfering with the ionization process in the mass spectrometer's ion source.[3][4][5]

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for compensating for matrix effects.[1] Because it is chemically almost identical to the endogenous creatinine, it co-elutes from the LC column and experiences nearly the same degree of ion suppression or enhancement.[1][2] By calculating the ratio of the signal from the analyte (creatinine) to the signal from the internal standard (this compound), variations in signal intensity caused by matrix effects can be normalized.[1] This normalization leads to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between creatinine and this compound.[1][2] If this shift causes the analyte and the internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[1][6] This is referred to as a differential matrix effect.[1][6] Additionally, the stability of the deuterium labels can sometimes be a concern.[2]

Q4: My analyte/internal standard area ratio shows poor reproducibility. What are the possible causes and solutions?

A4: Poor reproducibility of the analyte to internal standard area ratio is a common issue. The table below outlines potential causes and corresponding troubleshooting actions.

Potential CauseRecommended Solution
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the internal standard and sample volumes. Automate liquid handling steps if possible.
Differential Matrix Effects Optimize sample cleanup to remove interfering matrix components.[4][7] Consider different extraction techniques like SPE or LLE.
Analyte & IS Not Co-eluting Adjust chromatographic conditions (gradient, mobile phase composition) to ensure co-elution.[4]
Column Degradation Replace the analytical column. Implement a column washing protocol to prevent contamination.[1]
Instability of Internal Standard Investigate the stability of this compound in your sample matrix and storage conditions.[2]

Q5: What are the most effective sample preparation techniques to reduce matrix effects for creatinine analysis?

A5: The choice of sample preparation depends on the complexity of the matrix.

  • Dilution ("Dilute-and-Shoot"): For matrices like urine, simple dilution (e.g., 2000-fold with water) can be highly effective at reducing matrix effects to a minimum.[8] This is often the simplest and most high-throughput approach.[4][8]

  • Protein Precipitation (PPT): A common technique for plasma or serum samples where a solvent like acetonitrile or methanol is used to precipitate and remove the majority of proteins.[7][9]

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[7]

  • Solid-Phase Extraction (SPE): A highly effective technique that provides cleaner extracts by selectively isolating the analyte on a solid sorbent while washing away interfering compounds.[7][10]

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Creatinine Concentrations

This issue can arise from uncompensated matrix effects or problems with the internal standard.

G cluster_0 Troubleshooting Unexpected Concentrations Start Unexpected Results Check_IS Verify IS Concentration & Addition Accuracy Start->Check_IS Assess_ME Perform Matrix Effect Experiment Check_IS->Assess_ME IS OK Coelution Check Analyte/IS Chromatographic Overlay Assess_ME->Coelution Significant ME Detected Dilution Test Sample Dilution Assess_ME->Dilution Minor ME Detected Optimize_Cleanup Improve Sample Preparation Coelution->Optimize_Cleanup Poor Co-elution New_Column Install New LC Column Coelution->New_Column Good Co-elution, Tailing Peaks End Accurate Results Optimize_Cleanup->End Dilution->End New_Column->End G cluster_1 Addressing Lack of Co-elution No_Coelution No Co-elution Observed Adjust_Gradient Modify Gradient Slope No_Coelution->Adjust_Gradient Change_Solvent Alter Mobile Phase Organic Solvent/Additive Adjust_Gradient->Change_Solvent No Improvement Result Co-elution Achieved Adjust_Gradient->Result Success Check_Column Evaluate Column Performance Change_Solvent->Check_Column No Improvement Change_Solvent->Result Success Replace_Column Replace Column Check_Column->Replace_Column Degraded Replace_Column->Result G cluster_workflow Post-Column Infusion Workflow LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix Extract) LC_Pump->Injector Column LC Column Injector->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Creatinine Solution) Syringe_Pump->Tee

References

addressing ion suppression in Creatinine-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression in the LC-MS/MS analysis of Creatinine-d5.

Troubleshooting Guides

Problem 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Significant ion suppression from the sample matrix is reducing the ionization efficiency of your analyte.[1][2][3]

Troubleshooting Steps:

  • Assess the Matrix Effect: The first step is to confirm and quantify the extent of ion suppression.

    • Recommendation: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.[1][3]

    • Alternative: Compare the peak area of this compound in a spiked matrix sample to a neat solution standard. A significant decrease in the matrix sample indicates suppression.[4]

  • Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[2]

    • Recommendation: Enhance your sample cleanup protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components such as phospholipids and salts.[5][6][7]

    • Consider: Protein precipitation is a common technique but may not be sufficient to remove all suppression-causing interferences.[4][5]

  • Improve Chromatographic Separation: Co-elution of matrix components with this compound can lead to competitive ionization.[6][7]

    • Recommendation: Adjust your chromatographic method to separate this compound from the suppression zones identified in the post-column infusion experiment.[8] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry like HILIC for polar compounds like creatinine.[9]

  • Sample Dilution: High concentrations of matrix components can be mitigated by dilution.

    • Recommendation: Dilute the sample extract to reduce the concentration of interfering substances.[3][10][11] Be mindful that this will also dilute your analyte, so this approach is dependent on the sensitivity of your instrument.

Problem 2: Inconsistent Results for Quality Control (QC) Samples

Possible Cause: Variability in the biological matrix between different samples or lots can lead to inconsistent degrees of ion suppression, affecting the accuracy and precision of your results.[8]

Troubleshooting Steps:

  • Verify Internal Standard Co-elution: Even with a deuterated internal standard, slight differences in retention time can expose the analyte and internal standard to different matrix effects.[3][8]

    • Recommendation: Overlay the chromatograms of Creatinine (the analyte) and this compound (the internal standard). They should co-elute perfectly. If separation is observed, optimize your chromatographic method to achieve co-elution.[8][12]

  • Use Matrix-Matched Calibrators and QCs: This helps to normalize the matrix effects across the entire analytical run.[1][7][8]

    • Recommendation: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples (e.g., plasma, urine).[1][7]

  • Evaluate Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to inaccurate correction.

    • Recommendation: Ensure the concentration of this compound is appropriate and provides a consistent response across the analytical run.[13]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][14] This matrix can include endogenous components like salts, lipids, and proteins.[5][15] Ion suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][6]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard ratio.[1][3] However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, which can be caused by the "deuterium isotope effect".[1] This separation can expose them to different matrix components as they elute, leading to inaccurate results.[8]

Q3: How can I experimentally determine if ion suppression is affecting my this compound analysis?

A3: The most common and effective method is the post-column infusion experiment .[1][3] In this setup, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the LC system. Any dips or drops in the stable baseline signal of this compound indicate the retention times where ion suppression is occurring.[1][3]

Q4: What are the best sample preparation techniques to minimize ion suppression for this compound?

A4: More rigorous sample preparation techniques are highly effective at reducing matrix effects.[7]

  • Solid-Phase Extraction (SPE) is very effective at removing salts and phospholipids, which are common sources of ion suppression.[2][5]

  • Liquid-Liquid Extraction (LLE) can also be used to separate this compound from interfering matrix components.[4][5]

  • Protein precipitation is a simpler method, but often less effective at removing all sources of ion suppression.[4][5] For urine samples, simple dilution with water after protein precipitation can be an effective strategy.[16]

Q5: Can my mobile phase composition contribute to ion suppression?

A5: Yes, mobile phase additives can contribute to ion suppression.[14] Non-volatile buffers should be avoided. Using volatile buffers like ammonium acetate or ammonium formate can improve spray stability and ionization efficiency.[2] Optimizing the mobile phase pH can also help minimize competition for ionization between the analyte and matrix components.[15]

Data Presentation

Table 1: Effect of Sample Preparation Method on Ion Suppression

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation95 ± 5-40 ± 857 ± 7
Liquid-Liquid Extraction85 ± 7-15 ± 472 ± 6
Solid-Phase Extraction92 ± 4-5 ± 287 ± 4

Data is illustrative and based on typical performance. Actual values will vary depending on the specific matrix and protocol.

Table 2: Comparison of Chromatographic Conditions for Creatinine Analysis

ParameterMethod A (Reversed-Phase)Method B (HILIC)
ColumnC18, 2.1 x 50 mm, 1.8 µmHILIC-Si, 2.1 x 50 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient5-95% B in 3 min95-50% B in 1.5 min
Retention Time0.8 min1.1 min
Ion SuppressionModerateMinimal

This table presents a comparison of typical starting conditions. Optimization is required for specific applications.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • This compound standard solution (at a concentration that provides a stable, mid-range signal)

  • Blank matrix extract (e.g., plasma, urine processed through your standard sample preparation method without the internal standard)

  • Mobile phase

Methodology:

  • Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your assay.

  • Connect the outlet of the LC column to one inlet of a tee-piece.

  • Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate.

  • Once a stable baseline signal for this compound is achieved, inject the extracted blank matrix sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]

Protocol 2: Matrix Effect Evaluation

Objective: To quantify the extent of ion suppression for this compound.

Methodology:

  • Prepare Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).

  • Prepare Set B: Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of this compound as in Set A.

  • Inject both sets of samples and compare the peak areas.

  • Calculate Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression. A value greater than 100% indicates ion enhancement.

Visualizations

Troubleshooting_Workflow start Low or Inconsistent This compound Signal assess_is Assess Ion Suppression start->assess_is post_column Perform Post-Column Infusion Experiment assess_is->post_column matrix_effect Calculate Matrix Effect assess_is->matrix_effect suppression_present Ion Suppression Confirmed? post_column->suppression_present matrix_effect->suppression_present optimize_prep Optimize Sample Prep suppression_present->optimize_prep Yes no_suppression Investigate Other Causes (e.g., Instrument Issues) suppression_present->no_suppression No spe_lle Implement SPE or LLE optimize_prep->spe_lle optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom sample_dilution Dilute Sample optimize_prep->sample_dilution re_evaluate Re-evaluate Signal spe_lle->re_evaluate adjust_gradient Adjust Gradient/Mobile Phase optimize_chrom->adjust_gradient change_column Change Column Chemistry (e.g., HILIC) optimize_chrom->change_column adjust_gradient->re_evaluate change_column->re_evaluate sample_dilution->re_evaluate

Caption: Troubleshooting workflow for low this compound signal.

Post_Column_Infusion lc_system LC System (Column & Mobile Phase) tee Tee Mixer lc_system->tee LC Eluent syringe_pump Syringe Pump (this compound Solution) syringe_pump->tee Infusion ms Mass Spectrometer Ion Source tee->ms injection Inject Blank Matrix Extract injection->lc_system

Caption: Experimental setup for post-column infusion.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Creatinine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Creatinine-d5, focusing on achieving optimal peak shape in chromatographic separations.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving poor peak shape for this compound. Each guide is presented in a question-and-answer format to directly address specific problems.

Issue 1: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue when analyzing polar compounds like this compound. The primary causes and solutions are outlined below.

Potential Causes and Solutions for Peak Tailing

Potential Cause Description Recommended Solution(s)
Secondary Interactions Interactions between the basic creatinine molecule and acidic residual silanol groups on the silica-based column packing are a primary cause of tailing.[1][2][3]- Use a modern, high-purity, end-capped column to minimize accessible silanols. - Consider a column with a polar-embedded phase or a zwitterionic HILIC column for better shielding of silanols.[4][5] - Increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., 20 mM or higher) to mask silanol interactions.[6]
Mobile Phase pH If the mobile phase pH is close to the pKa of creatinine, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1][6]Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa to ensure a single ionic species.[6]
Column Overload Injecting too much analyte can saturate the stationary phase, leading to tailing.[2][7]Reduce the injection volume or dilute the sample.[6][8]
Column Contamination/Degradation Accumulation of matrix components or degradation of the stationary phase at the column inlet can create active sites that cause tailing.[2][9]- Use a guard column to protect the analytical column. - Implement a more rigorous sample clean-up procedure. - If the column is old or has been used extensively, replace it.[7]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1][10]- Use tubing with a smaller internal diameter. - Ensure all fittings are properly connected to minimize dead volume.[6]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column replace_column Replace column and/or add guard column check_column->replace_column Yes check_overload Is the sample concentration too high? check_column->check_overload No end Peak Shape Improved replace_column->end reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection Yes check_mobile_phase Is mobile phase pH appropriate and buffer strength sufficient? check_overload->check_mobile_phase No reduce_injection->end adjust_mobile_phase Adjust pH and/or increase buffer concentration check_mobile_phase->adjust_mobile_phase No check_secondary_interactions Are secondary interactions with silanols suspected? check_mobile_phase->check_secondary_interactions Yes adjust_mobile_phase->end change_column_type Switch to a polar-embedded or HILIC column check_secondary_interactions->change_column_type Yes check_extra_column_volume Is there significant extra-column volume? check_secondary_interactions->check_extra_column_volume No change_column_type->end optimize_system Optimize tubing and connections check_extra_column_volume->optimize_system Yes check_extra_column_volume->end No optimize_system->end G start Peak Fronting Observed check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_overload Is the sample concentration too high? check_solvent->check_overload No end Peak Shape Improved match_solvent->end reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection Yes check_column_health Is the column old or has pressure increased? check_overload->check_column_health No reduce_injection->end replace_column Replace the column check_column_health->replace_column Yes check_column_health->end No replace_column->end G start Peak Splitting Observed check_frit Is the column frit potentially blocked? start->check_frit flush_column Reverse flush the column and filter samples check_frit->flush_column Yes check_column_void Is there a void at the column inlet? check_frit->check_column_void No end Peak Shape Improved flush_column->end replace_column Replace the column check_column_void->replace_column Yes check_solvent Is the sample solvent mismatched with the mobile phase? check_column_void->check_solvent No replace_column->end match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_solvent->end No match_solvent->end

References

Technical Support Center: Creatinine-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for sample collection, handling, and storage to ensure the stability of Creatinine-d5 in various biological matrices. The information is targeted towards researchers, scientists, and drug development professionals to help troubleshoot potential issues and ensure the integrity of experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability during sample collection?

While specific stability data for this compound in biological matrices is limited, based on the behavior of endogenous creatinine, the primary factors of concern are:

  • Storage Temperature: Temperature is a critical factor. Improper storage temperatures can lead to degradation or changes in concentration.

  • Storage Duration: The length of time a sample is stored before analysis can impact analyte stability.

  • Sample Matrix: The type of biological sample (e.g., plasma, serum, urine) can influence stability.

  • Anticoagulant Choice: For blood-derived samples, the type of anticoagulant used can potentially affect the analytical method, though direct impact on this compound stability is not well-documented.

  • Delayed Processing: Delays in separating plasma or serum from whole blood can lead to changes in creatinine concentrations, particularly with certain analytical methods.[1][2][3]

Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?

Based on stability studies of endogenous creatinine, the following storage conditions are recommended to maintain the integrity of this compound in biological samples:

  • Short-term Storage (up to 4 days): Refrigeration at 2-8°C is generally acceptable for urine.[4] For plasma, storage at 4°C to 8°C is also suitable for short periods.

  • Long-term Storage: For long-term storage, freezing at -20°C or -80°C is recommended.[5][6] Studies have shown that storing urine samples at -80°C is superior to -20°C for preventing degradation of analytes over extended periods (e.g., 12 months).[5][6] For plasma, storage at -60°C has been shown to maintain the stability of biochemical analytes for at least 3 weeks. Stock solutions of this compound are recommended to be stored at -20°C for up to 1 month or -80°C for up to 6 months.[7][8]

Q3: Does the type of blood collection tube affect this compound stability?

Q4: Can freeze-thaw cycles impact this compound stability?

Repeated freeze-thaw cycles can be detrimental to the stability of many analytes. To avoid this, it is recommended to aliquot samples into smaller volumes before freezing. This allows for a single use of each aliquot, preventing the need for repeated thawing and refreezing of the entire sample.

Troubleshooting Guide

Issue 1: I am seeing a significant increase in creatinine concentration in my whole blood samples that were processed after a delay.

  • Potential Cause: This is a known issue, particularly when using the kinetic Jaffe method for creatinine analysis. Delays in separating serum or plasma from whole blood can lead to a time-dependent increase in measured creatinine.[1][2][3] This effect is less pronounced with enzymatic assays.[1][2]

  • Recommendation:

    • Process whole blood samples to separate plasma or serum as soon as possible after collection.

    • If delays are unavoidable, consider using an enzymatic assay for creatinine determination, as they have been shown to be more reliable with delayed sample processing.[1][2]

    • Ensure consistent timing between sample collection and processing for all samples within a study to minimize variability.

Issue 2: My this compound concentrations in urine are lower than expected after long-term storage at -20°C.

  • Potential Cause: While endogenous creatinine is generally stable, some studies on other urinary analytes have shown degradation at -20°C over extended periods (e.g., 12 months).[5][6] It is possible that this compound may also be susceptible to some degradation under these conditions.

  • Recommendation:

    • For long-term storage of urine samples, it is highly recommended to store them at -80°C to ensure the stability of a wide range of analytes, including likely this compound.[5][6]

    • If you must use samples stored at -20°C, consider conducting a stability study to assess the extent of degradation and apply a correction factor if necessary and scientifically justifiable.

Issue 3: I am observing high variability in my this compound results between different batches of samples.

  • Potential Cause: Inconsistent sample handling and processing can introduce significant variability. This can include differences in the time between collection and centrifugation, storage temperatures, and the number of freeze-thaw cycles.

  • Recommendation:

    • Standardize your sample collection and handling protocol. Ensure all personnel are trained on and adhere to the same procedures.

    • Use a sample tracking system to log the collection time, processing time, and storage conditions for each sample.

    • Aliquot samples upon receipt to avoid multiple freeze-thaw cycles.

Data on Endogenous Creatinine Stability

The following tables summarize the stability of endogenous creatinine in plasma and urine under various storage conditions. This data can be used as a proxy to guide the handling of samples containing this compound.

Table 1: Stability of Endogenous Creatinine in Plasma/Serum

Storage TemperatureDurationMatrixAnalytical MethodObserved ChangeReference
Room Temperature24 hoursWhole BloodKinetic JaffeSignificant Increase[1][2]
Room Temperature31 hoursWhole BloodEnzymaticStable[1][2]
Room Temperature>10 hoursWhole BloodKinetic JaffePotential for misclassification of CKD[1]
Room Temperature48 hoursWhole BloodKinetic JaffeFalsely raised by over 100 µmol/L[3]
Room Temperature7 daysPlasmaNot SpecifiedStatistically significant increase
4°C - 8°C14 daysPlasmaNot SpecifiedStatistically significant increase
-60°C21 daysPlasmaNot SpecifiedStable

Table 2: Stability of Endogenous Creatinine in Urine

Storage TemperatureDurationObserved ChangeReference
4°C4 daysStable[4]
-20°CLong-termStable[4]
55°C2 days< 3% decrease[10]
55°C30 daysSignificant decrease[10]
-20°C12 months-4.3% change (not clinically significant)[5][6]
-80°C12 months-3.5% change (not clinically significant)[5][6]

Experimental Protocols

While specific experimental protocols for assessing this compound stability are not available in the reviewed literature, a general protocol for evaluating analyte stability in a biological matrix can be adapted.

Protocol: Assessment of Short-Term Stability of this compound in Human Plasma

  • Preparation of Spiked Plasma:

    • Obtain a pool of human plasma from at least six different donors, using the same anticoagulant intended for the study samples.

    • Spike the pooled plasma with a known concentration of this compound. Prepare two concentration levels: a low concentration (near the lower limit of quantification) and a high concentration.

  • Sample Aliquoting and Storage:

    • Aliquot the spiked plasma into multiple polypropylene tubes.

    • Analyze a set of aliquots immediately (Time 0) to establish the baseline concentration.

    • Store the remaining aliquots at the desired temperature conditions to be tested (e.g., room temperature, 4°C).

  • Sample Analysis:

    • At specified time points (e.g., 4, 8, 12, 24 hours), retrieve a set of aliquots from each storage condition.

    • Allow the samples to come to room temperature and process them according to the established bioanalytical method.

    • Analyze the samples by LC-MS/MS or another validated method.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each time point and condition.

    • Compare the mean concentration at each time point to the baseline (Time 0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage cluster_analysis Analysis Collect_Blood Collect Whole Blood (e.g., EDTA tube) Centrifuge Centrifuge Blood Sample (within 2 hours) Collect_Blood->Centrifuge Collect_Urine Collect Urine Aliquot Aliquot Plasma/Urine Collect_Urine->Aliquot Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Separate_Plasma->Aliquot Short_Term Short-term Storage (2-8°C) Aliquot->Short_Term < 7 days Long_Term Long-term Storage (-80°C) Aliquot->Long_Term > 7 days Analyze Bioanalysis (e.g., LC-MS/MS) Short_Term->Analyze Long_Term->Analyze

Caption: Recommended workflow for sample handling to ensure this compound stability.

troubleshooting_tree Start Inconsistent or Unexpected This compound Results Q1 Was whole blood processing delayed (>2 hours)? Start->Q1 A1_Yes Delayed processing can alter creatinine levels, especially with Jaffe methods. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 What was the storage temperature and duration? A1_No->Q2 A2_Long_20 Long-term storage at -20°C may lead to degradation. Prefer -80°C. Q2->A2_Long_20 Long-term at -20°C A2_Short_RT Room temperature storage should be minimized. Q2->A2_Short_RT Short-term at RT A2_Proper Proceed to next check. Q2->A2_Proper Proper Conditions Q3 Were samples subjected to multiple freeze-thaw cycles? A2_Proper->Q3 A3_Yes Aliquot samples after collection to avoid freeze-thaw cycles. Q3->A3_Yes Yes A3_No Review analytical method for other sources of error. Q3->A3_No No

Caption: Troubleshooting decision tree for this compound instability issues.

References

Technical Support Center: Creatinine-d5 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometer parameters for the detection of Creatinine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

When developing a quantitative LC-MS/MS method, selecting the correct Multiple Reaction Monitoring (MRM) transitions is critical. For this compound, common transitions are monitored in positive ionization mode. The precursor ion and the most abundant, stable product ions are selected. While specific collision energies should be optimized for your instrument, typical transitions are listed below.

Q2: Why is my this compound internal standard eluting at a slightly different retention time than my analyte, Creatinine?

This phenomenon is known as the deuterium isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to minor differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. While often minimal, this can impact quantification if the peaks do not co-elute perfectly.[1]

Q3: How can I minimize the chromatographic shift between Creatinine and this compound?

While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:

  • Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]

  • Consider Alternative Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[1]

Q4: What are the key ESI source parameters to optimize for this compound detection?

To improve signal intensity, a systematic optimization of the following Electrospray Ionization (ESI) source parameters is crucial:[1]

  • Spray Voltage: This is a critical parameter for establishing a stable spray. Optimize this to maximize the signal for your deuterated analyte.[1]

  • Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in desolvation. Proper optimization is necessary to ensure efficient ion formation without causing fragmentation or ion suppression.[1]

  • Drying Gas Temperature: This parameter also influences desolvation.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: No or a very low signal for this compound

Potential Causes and Solutions

  • Incorrect Mass Spectrometer Parameters:

    • Solution: Verify the precursor and product ion m/z values for this compound in your method. Ensure the collision energy is appropriate for fragmentation.[2] It is recommended to perform a collision energy optimization experiment.[2]

  • Suboptimal Ionization Source Parameters:

    • Solution: The settings for the ion source, such as capillary voltage and gas flows, are critical for generating ions. These may need to be optimized for this compound.[2] Systematically adjust the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate to maximize the ion signal.[2]

  • Inefficient Sample Preparation:

    • Solution: Inefficient extraction from the sample matrix can result in low or no analyte reaching the instrument. Re-evaluate your sample preparation method to ensure efficient recovery.[2]

Issue 2: Poor peak shape for this compound

Potential Causes and Solutions

  • Co-eluting Interferences:

    • Solution: The deuterated standard might have a co-eluting impurity. Improve your LC method to better separate the analyte from interferences.[2]

  • Suboptimal Source Conditions:

    • Solution: Suboptimal ESI source parameters can affect ionization efficiency. Re-optimize your source parameters.[1]

  • Column Issues:

    • Solution: Ensure your LC column is not degraded or clogged. Perform column maintenance or replace it if necessary.

Data and Protocols

Typical Mass Spectrometer Parameters for this compound

The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. Note that these should be optimized for your specific instrument and application.

ParameterTypical Value/RangePurpose
Ionization Mode ESI PositiveTo generate protonated molecular ions.
Precursor Ion (m/z) 117.1Corresponds to [M+H]⁺ for this compound.
Product Ion (m/z) 47.1 / 89.9Common fragment ions for quantification and qualification.[3]
Spray Voltage 2000 - 4500 VTo create a stable electrospray.[1][3]
Drying Gas Temperature 200 - 550 °CTo aid in desolvation of the droplets.[1][3]
Drying Gas Flow 4 - 12 L/minTo facilitate solvent evaporation.[1]
Nebulizer Pressure 30 - 45 psiTo assist in the formation of a fine spray.[4][5]
Collision Energy (CE) 17 - 25 VTo induce fragmentation of the precursor ion.[3][4]
Experimental Protocol: ESI Source Parameter Optimization

This protocol outlines a systematic approach to optimizing ESI source parameters.

  • Prepare an Infusion Solution: Prepare a solution of this compound in your mobile phase at a concentration that provides a stable and moderate signal.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[1]

  • Systematic Parameter Adjustment (One-Factor-at-a-Time):

    • Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable and optimal signal is observed. Record the voltage that provides the highest and most stable signal.[1]

    • Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on signal intensity and stability. Record the optimal pressure.[1]

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity.[1]

  • Cone/Fragmentor Voltage Optimization: This voltage affects the transmission of ions into the mass analyzer and can induce in-source fragmentation. Optimize this parameter to maximize the signal of the precursor ion.

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization (One-Factor-at-a-Time) cluster_analysis Analysis prep_solution Prepare Infusion Solution (this compound in Mobile Phase) direct_infusion Infuse Directly into MS (e.g., 5-10 µL/min) prep_solution->direct_infusion opt_spray Optimize Spray Voltage direct_infusion->opt_spray opt_nebulizer Optimize Nebulizer Gas opt_spray->opt_nebulizer opt_drying Optimize Drying Gas (Flow & Temperature) opt_nebulizer->opt_drying opt_cone Optimize Cone/Fragmentor Voltage opt_drying->opt_cone record_optimal Record Optimal Parameters opt_cone->record_optimal

Caption: Workflow for systematic ESI source parameter optimization.

Troubleshooting_Workflow start Low/No this compound Signal check_ms_params Verify MS Parameters (Precursor/Product Ions, CE) start->check_ms_params ms_params_ok Parameters Correct? check_ms_params->ms_params_ok check_source_params Review Source Parameters (Voltage, Gas Flow/Temp) source_params_ok Parameters Optimal? check_source_params->source_params_ok check_sample_prep Evaluate Sample Prep (Extraction Efficiency) sample_prep_ok Prep Method Validated? check_sample_prep->sample_prep_ok ms_params_ok->check_source_params Yes optimize_ms Re-optimize Collision Energy ms_params_ok->optimize_ms No source_params_ok->check_sample_prep Yes optimize_source Systematically Optimize Source source_params_ok->optimize_source No optimize_prep Refine Sample Prep Protocol sample_prep_ok->optimize_prep No resolved Signal Restored sample_prep_ok->resolved Yes optimize_ms->check_ms_params optimize_source->check_source_params optimize_prep->check_sample_prep

Caption: Troubleshooting logic for low or no this compound signal.

References

impact of freeze-thaw cycles on Creatinine-d5 in serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of Creatinine-d5 in serum, a common internal standard in mass spectrometry-based bioanalysis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in serum during repeated freeze-thaw cycles?

A: While specific stability studies on this compound are not extensively published, the parent compound, creatinine, is known to be highly stable in serum. Multiple studies have demonstrated that endogenous creatinine concentrations remain unchanged even after numerous freeze-thaw cycles. For instance, some studies have shown creatinine to be stable for up to ten freeze-thaw cycles[1][2][3][4]. It is a common and reasonable assumption in bioanalysis that the stability of a deuterated internal standard like this compound mimics that of its non-labeled counterpart. Therefore, this compound is expected to be very stable under repeated freeze-thaw conditions. However, it is always best practice to perform your own stability assessment under your specific laboratory conditions.

Q2: What is the maximum number of freeze-thaw cycles recommended for serum samples containing this compound?

A: Based on the stability data for endogenous creatinine, serum samples containing this compound are likely stable for multiple freeze-thaw cycles, with some studies indicating stability for up to ten cycles[1][2][3][4]. However, to ensure the highest data quality and to minimize any potential for degradation, it is recommended to limit freeze-thaw cycles to the minimum number required by the experimental design. For most applications, it is advisable not to exceed three to five freeze-thaw cycles. If more frequent access to the sample is needed, it is recommended to aliquot the samples upon initial processing.

Q3: Can I store serum samples with this compound at -20°C, or is -80°C necessary?

A: For long-term storage, -80°C is generally recommended for all biological samples to minimize degradation of all analytes. However, studies have shown that creatinine is stable in serum for at least three months when stored at -20°C[1][2][3]. For shorter-term storage (e.g., a few weeks to a month), -20°C is likely sufficient for this compound. If your study involves long-term storage, using -80°C is the safer option to ensure the integrity of not only this compound but also other potentially less stable analytes in the serum.

Q4: I am seeing inconsistent results for my this compound internal standard. Could freeze-thaw cycles be the cause?

A: While this compound is expected to be stable, inconsistent results can arise from other pre-analytical variables. Before concluding that freeze-thaw cycles are the issue, consider the following:

  • Sample Homogeneity: Ensure the sample is completely thawed and thoroughly, but gently, mixed before aliquoting. Incomplete mixing can lead to concentration gradients within the sample.

  • Evaporation: Minimize the time samples are left at room temperature with caps off to prevent solvent evaporation, which can concentrate the analyte.

  • Contamination: Ensure that all pipette tips and tubes are clean and free of contaminants that might interfere with the analysis.

  • Instrument Performance: Verify that the analytical instrument (e.g., LC-MS/MS) is performing optimally.

If these factors have been ruled out, a systematic freeze-thaw stability study is recommended to confirm the stability of this compound in your specific sample matrix and storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreasing this compound peak area with each freeze-thaw cycle. While unlikely, potential degradation. More likely, issues with sample handling.1. Ensure complete thawing and proper vortexing before each use. 2. Check for and minimize evaporation during handling. 3. Perform a controlled freeze-thaw stability experiment (see protocol below).
High variability in this compound response between aliquots of the same sample. Inhomogeneous sample after thawing.Before taking an aliquot, ensure the entire sample is fully thawed and gently vortexed to ensure a homogenous solution.
Unexpected peaks or interferences in the chromatogram for this compound. Contamination or matrix effects.1. Review sample collection and processing procedures to identify potential sources of contamination. 2. Evaluate matrix effects by comparing the response of this compound in the matrix to its response in a clean solvent.

Stability of Endogenous Creatinine in Serum After Freeze-Thaw Cycles

The following table summarizes findings on the stability of endogenous creatinine in serum, which serves as a strong indicator for the expected stability of this compound.

Number of Freeze-Thaw Cycles Storage Temperature Observed Effect on Creatinine Concentration Reference
Up to 10-20°CNo statistically or clinically significant changes observed.[1][2][3]
1Not SpecifiedMean relative change of less than 5%.[5]
1-70°CNo significant change in mean concentration.[6]
Up to 7Not SpecifiedNo statistically significant alteration.[1]

Experimental Protocol: Freeze-Thaw Stability Assessment of this compound in Serum

This protocol outlines a typical experiment to assess the stability of this compound in serum after multiple freeze-thaw cycles.

1. Sample Preparation:

  • Obtain a pool of drug-free, human serum.
  • Spike the serum pool with this compound to a known concentration typical for your assays.
  • Homogenize the spiked serum pool thoroughly.
  • Divide the pool into a minimum of four sets of aliquots (n=3-5 per set):
  • Set 0 (Baseline): To be analyzed immediately without freezing.
  • Set 1 (1 F/T Cycle): To undergo one freeze-thaw cycle.
  • Set 3 (3 F/T Cycles): To undergo three freeze-thaw cycles.
  • Set 5 (5 F/T Cycles): To undergo five freeze-thaw cycles.

2. Freeze-Thaw Cycling:

  • Store all aliquots (except Set 0) at your intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.
  • Thaw the samples for the designated cycle (e.g., Set 1, 3, and 5) at room temperature until completely thawed.
  • Once thawed, refreeze the samples (e.g., Set 3 and 5) at the storage temperature for at least 12-24 hours.
  • Repeat the thaw-refreeze process until the desired number of cycles is reached for each set.

3. Sample Analysis:

  • After the final thaw cycle for all sets, analyze all samples (including the baseline Set 0) in a single analytical run using a validated LC-MS/MS method.
  • The analysis should include quality control (QC) samples at low, medium, and high concentrations to ensure the validity of the run.

4. Data Analysis:

  • Calculate the mean concentration or peak area response of this compound for each set of aliquots.
  • Compare the mean results of the freeze-thaw sets (Set 1, 3, and 5) to the baseline set (Set 0).
  • The stability is acceptable if the mean concentration or response of the tested samples is within ±15% of the baseline samples.

Visualizations

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep1 Pool drug-free serum prep2 Spike with this compound prep1->prep2 prep3 Homogenize prep2->prep3 prep4 Create Aliquot Sets (Baseline, 1, 3, 5 F/T cycles) prep3->prep4 freeze1 Freeze all but Baseline (-20°C or -80°C) prep4->freeze1 thaw Thaw at Room Temp freeze1->thaw refreeze Refreeze applicable sets thaw->refreeze For sets >1 cycle analyze Analyze all sets in a single run (LC-MS/MS) thaw->analyze After final cycle refreeze->thaw loop_label Repeat for desired number of cycles data Compare F/T sets to Baseline analyze->data conclusion Acceptable if within ±15% of Baseline data->conclusion

Caption: Experimental workflow for assessing the freeze-thaw stability of this compound in serum.

Logical_Relationship cluster_premise Established Knowledge cluster_conclusion Conclusion cluster_recommendation Recommendation creatinine_stability Endogenous Creatinine is highly stable in serum under freeze-thaw stress. d5_stability This compound is expected to be highly stable in serum during freeze-thaw cycles. creatinine_stability->d5_stability isotope_effect Deuterium substitution has minimal impact on the physicochemical stability of small molecules. isotope_effect->d5_stability verification Perform a validation study to confirm stability under specific lab conditions. d5_stability->verification

Caption: Logical relationship for inferring this compound stability from endogenous creatinine data.

References

Technical Support Center: Improving Creatinine Quantification with Creatinine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of creatinine using creatinine-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the limit of quantification (LOQ) and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound?

A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most recognized technique for correcting analytical variability.[1] A SIL-IS is chemically identical to the analyte (creatinine) but has a different mass due to the incorporation of heavy isotopes (deuterium).[2][3] This allows it to be distinguished by a mass spectrometer. Because it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.[1][4]

Q2: What is the Limit of Quantification (LOQ) and why is it critical?

A2: The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. A low LOQ is crucial when measuring creatinine in biological matrices with very low concentrations, such as sweat and saliva, or in micro-samples like those from dried blood spots.[5][6][7] Achieving a low LOQ is essential for applications like continuous monitoring of renal function with wearable biosensors or in studies requiring high sensitivity.[5][6]

Q3: How exactly does this compound help in lowering the LOQ?

A3: this compound improves the LOQ by enhancing the precision and accuracy of measurements at low concentrations. By normalizing the signal of the native creatinine to the signal of the co-eluting this compound, the method can correct for analytical variability that might otherwise obscure the low-level analyte signal.[1] This normalization minimizes the impact of matrix effects and inconsistent sample processing, which are major challenges in achieving low detection limits.[4][8]

Q4: What are the typical mass transitions (MRM) for creatinine and this compound?

A4: In positive electrospray ionization (ESI) mode, the protonated molecules ([M+H]+) are monitored. The specific transitions can vary slightly based on instrument tuning, but common multiple reaction monitoring (MRM) transitions are:

  • Creatinine: The parent ion is m/z 114. Major fragment ions are typically m/z 86 (loss of CO) and m/z 44.[7][9][10]

  • This compound: The parent ion is m/z 119. The corresponding fragment ions would be m/z 91 and m/z 49. It is important to confirm these transitions on your specific instrument. For comparison, creatinine-d3 has a parent ion of m/z 117 and fragments at m/z 89 and m/z 47.[9][10]

Q5: What are common sources of interference in creatinine analysis?

A5: Interference can be caused by co-eluting matrix components that have the same mass transition as creatinine or that cause ion suppression.[4][8] In older colorimetric methods like the Jaffe reaction, substances like glucose, acetone, bilirubin, and certain antibiotics (e.g., cephalosporins) are known to interfere.[11][12] While LC-MS/MS is far more specific, matrix effects from phospholipids and other endogenous compounds in plasma or urine can still be a significant issue.[4][13]

Q6: How can I minimize matrix effects?

A6: Matrix effects, which occur when co-eluting compounds interfere with the ionization of the analyte, can be a major issue.[1][4] Several strategies can be employed to minimize them:

  • Effective Sample Preparation: Use protein precipitation to remove the bulk of proteins from plasma or serum.[8][13][14] For complex matrices like urine, a simple dilution ("dilute-and-shoot") can be highly effective at reducing the concentration of interfering components.[9][13]

  • Chromatographic Separation: Optimize your LC method to separate creatinine from interfering compounds. While traditional C18 columns can be used, HILIC (Hydrophilic Interaction Liquid Chromatography) columns are often better for retaining and separating highly polar compounds like creatinine.[13]

  • Use of a SIL-IS: As this compound co-elutes with creatinine, it experiences the same matrix effects, allowing for effective normalization and correction.[1]

Q7: What should I do if I observe high variability in my this compound internal standard signal?

A7: High variability in the internal standard (IS) response across a batch is a red flag indicating a potential issue with the analytical process. The problem can usually be traced to sample preparation, the LC system, or the mass spectrometer.[15] Systematically check for inconsistent pipetting, incomplete solvent evaporation/reconstitution, autosampler injection issues (e.g., air bubbles), or a dirty MS ion source.[15]

Troubleshooting Guides

Problem 1: High LOQ / Poor Sensitivity

Potential Cause Troubleshooting Steps
Suboptimal MS Parameters Infuse creatinine and this compound standards directly into the mass spectrometer to optimize source conditions (e.g., spray voltage, gas flows, temperature) and collision energies for the specific MRM transitions.
Matrix Suppression Evaluate matrix effects by comparing the IS signal in a neat solution versus a post-extraction spiked matrix sample. If suppression is high (>15-20%), improve sample cleanup (e.g., use solid-phase extraction) or increase the dilution factor for urine samples.[4][9]
Poor Chromatography Ensure the peak shape is sharp and symmetrical. A broad peak results in a lower signal-to-noise ratio. Consider switching to a HILIC column for better retention of polar analytes like creatinine.[13]
Inefficient Sample Extraction Review the protein precipitation procedure. Ensure the correct ratio of organic solvent (e.g., acetonitrile or methanol) to sample is used and that vortexing is sufficient for complete protein crashing.[13][14]

Problem 2: High Variability in Internal Standard (this compound) Signal

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Verify the precision of pipettes used for adding the IS. Ensure samples are vortexed thoroughly after adding the IS. If using an evaporation step, ensure all samples are dried completely and reconstituted in the same volume with adequate mixing.[15]
Autosampler/Injection Issues Check for air bubbles in the autosampler syringe/lines. Run a series of blank injections to check for carryover. Inject the same vial multiple times to assess injection precision.[15]
MS Source Instability Clean the ion source, including the spray needle/capillary. An unstable spray can lead to fluctuating signal intensity.[15]
Inconsistent Matrix Effects If variability is seen primarily in unknown samples and not calibration standards, it points to sample-specific matrix effects. Ensure the IS concentration is appropriate and review the sample cleanup procedure.[4]

Experimental Protocols

Protocol 1: Creatinine Quantification in Human Plasma/Serum

  • Sample Thawing: Thaw frozen plasma/serum samples at room temperature. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound working solution (in water or mobile phase). Vortex for 10 seconds.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (or methanol) to precipitate proteins.[8][13][14]

  • Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.[14]

Protocol 2: Creatinine Quantification in Human Urine

  • Sample Thawing & Mixing: Thaw frozen urine samples at room temperature and vortex thoroughly.

  • Dilution: Perform a simple dilution. A 1000-fold or 2000-fold dilution with purified water is often sufficient to reduce matrix effects significantly.[9]

  • Internal Standard Spiking: Add a known amount of this compound working solution to the diluted urine.

  • Filtration (Optional but Recommended): Filter the diluted sample through a 0.22 µm filter to remove particulates.

  • Injection: Inject the diluted sample into the LC-MS/MS system.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Creatinine Analysis

ParameterTypical SettingNotes
LC Column HILIC (e.g., Raptor HILIC-Si, 2.7 µm, 50 x 2.1 mm)[13] or C18HILIC often provides better retention for polar analytes.[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient/Isocratic Isocratic (e.g., 50:50 A:B)[9] or a shallow gradientA simple isocratic method can be fast and robust.[13]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µLCan be adjusted based on sensitivity needs.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Creatinine: 114 -> 86; this compound: 119 -> 91These should be optimized on the specific instrument.

Table 2: Comparison of Achieved LOQ in Different Studies

Study ReferenceMatrixLOQInternal Standard
Lee et al. (2012)[9]Urine0.99 ng/mLCreatinine-d3
van der Aart et al. (2025)[5][6]Sweat, Saliva1.26 µmol/LNot specified, but LC-MS/MS
Ou et al. (2015)[16]Serum4.4 µmol/LCreatinine-d3
Sanwald et al. (2022)[7]Dried Blood Spots0.3 mg/dLNot specified, but LC-MS/MS

Visualizations

Experimental_Workflow General Workflow for Creatinine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Sample Collection (Plasma, Urine, etc.) B 2. Add this compound (Internal Standard) A->B C 3. Protein Precipitation or Sample Dilution B->C D 4. Centrifuge & Transfer Supernatant C->D E 5. LC-MS/MS Injection D->E F 6. Data Acquisition (MRM Mode) E->F G 7. Peak Integration F->G H 8. Calculate Area Ratio (Creatinine / this compound) G->H I 9. Quantify using Calibration Curve H->I

Caption: High-level workflow for creatinine analysis using a deuterated internal standard.

Troubleshooting_IS_Variability Troubleshooting High Internal Standard Variability Start High Variability in This compound Signal? Prep Review Sample Prep: - Pipetting Accuracy? - Consistent Evaporation? - Thorough Mixing? Start->Prep Yes LC Check LC/Autosampler: - Injection Precision? - Air Bubbles? - Sample Carryover? Prep->LC Issue Persists Resolved Problem Resolved Prep->Resolved Refine Protocol MS Inspect MS Source: - Dirty Source? - Unstable Spray? LC->MS Issue Persists LC->Resolved Fix/Maintain MS->Resolved Clean/Optimize

Caption: A decision tree for diagnosing the cause of internal standard signal instability.

Matrix_Effect Illustration of Matrix Effect (Ion Suppression) cluster_ideal Ideal Condition (Neat Solution) cluster_matrix Real Condition (Biological Matrix) Analyte1 Creatinine Droplet1 ESI Droplet Analyte1->Droplet1 IS1 This compound IS1->Droplet1 MS1 MS Detector (High Signal) Droplet1->MS1 Efficient Ionization Analyte2 Creatinine Droplet2 ESI Droplet Analyte2->Droplet2 IS2 This compound IS2->Droplet2 Interference Matrix Interferent Interference->Droplet2 MS2 MS Detector (Suppressed Signal) Droplet2->MS2 Competition for Charge (Inefficient Ionization)

References

Technical Support Center: Resolving Carryover Issues in Creatinine-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address carryover issues encountered during the analysis of Creatinine-d5 by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is carryover in the context of this compound analysis?

A1: Carryover in LC-MS analysis refers to the appearance of a signal corresponding to this compound in a sample injection (typically a blank) that follows an injection of a sample containing a high concentration of this compound. This indicates that residual analyte from a previous injection is contaminating the current analysis, which can lead to inaccurate quantification.[1][2]

Q2: Why is this compound susceptible to carryover?

A2: Creatinine and its deuterated analogs are polar molecules. While specific data on the "stickiness" of this compound is limited, polar compounds can sometimes exhibit adsorptive properties, leading to their retention on various surfaces within the LC-MS system. This adsorption to components like the autosampler needle, injection valve, and column can be a primary cause of carryover.[1][2]

Q3: What are the common sources of this compound carryover in an LC-MS system?

A3: The most common sources of carryover are typically associated with the autosampler and the chromatographic column.[1][3] Specific components that can contribute to carryover include:

  • Autosampler Needle: Residue on the inner and outer surfaces of the needle.

  • Injection Valve and Rotor Seal: Adsorption of the analyte onto the surfaces of the valve and potential for residue in scratches or worn areas of the rotor seal.

  • Sample Loop: Incomplete flushing of the sample loop between injections.

  • Transfer Tubing: Adsorption to the inner surfaces of the tubing connecting the autosampler to the column.

  • Column: Strong retention of this compound on the analytical column or guard column, which is not eluted during the analytical gradient.[3]

  • Mass Spectrometer Ion Source: In less common cases, contamination of the ion source can lead to a persistent background signal that may be mistaken for carryover.[4]

Troubleshooting Guides

Initial Assessment of Carryover

The first step in troubleshooting is to confirm and quantify the extent of the carryover.

Experimental Protocol: Carryover Assessment

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantitation (ULOQ) or a concentration significantly higher than your typical samples.

  • Prepare Blank Samples: Use the same matrix as your samples but without the analyte (e.g., mobile phase, blank plasma extract).

  • Injection Sequence:

    • Inject a blank sample to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Inject a series of blank samples immediately following the high-concentration standard.

  • Data Analysis:

    • Examine the chromatograms of the blank injections for the presence of a this compound peak at the expected retention time.

    • Quantify the peak area of this compound in the first blank injection after the high-concentration standard.

    • Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank / Peak Area in High-Concentration Standard) x 100

An acceptable level of carryover is typically less than 0.1% of the analyte signal in the preceding high-concentration sample, or a level that does not significantly impact the accuracy of the lower limit of quantitation (LLOQ).

Identifying the Source of Carryover

A systematic approach is crucial to pinpointing the source of the carryover. The following workflow can help isolate the contributing components.

Troubleshooting Carryover in this compound Analysis Start Carryover Detected Check_Autosampler Isolate Autosampler: Replace column with a zero-dead-volume union. Inject high concentration standard then blank. Start->Check_Autosampler MS_Source_Check Check MS Source: Infuse mobile phase directly into MS. Is this compound signal present? Start->MS_Source_Check Alternative First Step Carryover_Persists Carryover Persists? Check_Autosampler->Carryover_Persists Autosampler_Issue Source is likely Autosampler (Needle, Valve, Loop). Proceed to Autosampler Troubleshooting. Carryover_Persists->Autosampler_Issue Yes Column_Issue Source is likely Column. Proceed to Column Troubleshooting. Carryover_Persists->Column_Issue No End Carryover Resolved Autosampler_Issue->End Column_Issue->End MS_Source_Check->Check_Autosampler No MS_Contamination MS Source Contamination. Clean the ion source. MS_Source_Check->MS_Contamination Yes MS_Contamination->End

Caption: A workflow diagram for systematically identifying the source of carryover.

Resolving Autosampler-Related Carryover

If the autosampler is identified as the source, the following steps can be taken:

1. Optimize the Needle Wash: The composition and volume of the needle wash solution are critical.

  • Increase Wash Volume and Duration: A simple first step is to increase the volume of the wash solution and the duration of the wash cycle.

  • Use a Stronger Wash Solvent: For a polar compound like this compound, a wash solution with a higher percentage of organic solvent or a different organic solvent may be more effective.

  • Employ a Multi-Solvent Wash: A sequence of washes with different solvents can be highly effective. For example, a wash with a high organic content to remove the analyte, followed by a wash with a composition similar to the initial mobile phase to re-equilibrate the needle surface.

Table 1: Hypothetical Effectiveness of Different Wash Solutions for this compound Carryover

Wash Solution CompositionNumber of WashesWash Volume (µL)Resulting Carryover (%)
90:10 Water:Acetonitrile12000.5%
50:50 Water:Acetonitrile12000.2%
100% Acetonitrile12000.15%
50:50 Water:Methanol12000.25%
10:40:50 Water:Methanol:Acetonitrile15000.08%[4]
50% Formic Acid followed by Methanol2200 each<0.05%[4]

Note: The effectiveness of wash solutions can be system and method-dependent. The values in this table are for illustrative purposes and should be confirmed experimentally.

2. Inspect and Maintain Autosampler Components:

  • Rotor Seal: Inspect for scratches or wear and replace if necessary.

  • Needle and Seat: Inspect for blockage or damage.

  • Tubing: Ensure all connections are secure and there are no kinks or blockages.

Resolving Column-Related Carryover

If the column is identified as the source of carryover, consider the following:

1. Implement a More Effective Column Wash:

  • Increase Post-injection Wash Time: Extend the gradient to include a high-organic wash at the end of each run to elute any strongly retained this compound.

  • Use a Stronger Elution Solvent: If your current gradient uses acetonitrile, consider a wash with a stronger solvent like isopropanol.

  • Flush the Column: Periodically flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) to remove accumulated contaminants.

2. Evaluate Column Chemistry:

  • If carryover persists, consider a different column with a stationary phase that has a lower affinity for this compound.

Experimental Protocol: Evaluating Column Wash Effectiveness

  • Establish Baseline Carryover: Perform the initial carryover assessment as described above.

  • Implement New Wash Protocol: Modify your analytical method to include the new column wash procedure (e.g., extended gradient, stronger solvent).

  • Re-evaluate Carryover: Repeat the carryover assessment with the modified method.

  • Compare Results: Quantify the reduction in carryover to determine the effectiveness of the new wash protocol.

Preventative Measures

To minimize the occurrence of carryover in future analyses:

  • Injection Order: When possible, analyze samples in order of increasing expected concentration. Inject a blank sample after any particularly high-concentration samples.[4]

  • Regular Maintenance: Implement a regular maintenance schedule for your LC-MS system, including cleaning the ion source and replacing consumable parts like rotor seals.

  • Method Development: During method development, proactively evaluate for carryover and optimize the wash procedures.

By following these systematic troubleshooting guides and preventative measures, researchers can effectively resolve carryover issues in this compound analysis, ensuring the accuracy and reliability of their results.

References

Validation & Comparative

Creatinine-d5 vs. Creatinine-d3: A Comparative Guide for Use as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in clinical and pharmaceutical research, the accurate quantification of creatinine is paramount for assessing renal function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and specificity.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results. Among the available options, Creatinine-d3 and Creatinine-d5 are two of the most commonly employed internal standards.

This guide provides an objective comparison of this compound and Creatinine-d3, supported by experimental data and protocols, to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[1] The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample preparation, injection volume, and ionization efficiency.

Creatinine-d3: The Established Standard

Creatinine-d3, with three deuterium atoms typically on the N-methyl group, is a widely used and well-established internal standard for the quantification of creatinine.[4][5][6] Its three-mass-unit difference from endogenous creatinine provides sufficient separation in the mass spectrometer to prevent isotopic overlap and ensure accurate measurement.

This compound: An Alternative with a Greater Mass Difference

This compound offers a larger mass difference of five mass units from the unlabeled analyte. This greater separation can be advantageous in minimizing any potential for spectral crosstalk, especially on lower-resolution mass spectrometers. While less commonly cited in the literature for the quantification of endogenous creatinine, it is utilized as an internal standard in methods for the analysis of other deuterated species like d3-creatine and d3-creatinine.[7]

Performance Comparison: What the Data Shows

While direct head-to-head comparative studies are limited in the published literature, we can evaluate the performance of each internal standard based on data from various validated methods.

Table 1: Summary of Key Performance Characteristics

ParameterCreatinine-d3This compoundKey Considerations
Typical Use Internal standard for endogenous creatinine.[4][6]Internal standard for d3-creatine and d3-creatinine; potential for endogenous creatinine.[7]d3 is more established for endogenous creatinine; d5 is suitable for studies involving d3-labeled tracers.
Mass Difference (vs. Creatinine) +3 Da+5 DaA larger mass difference (d5) can reduce the risk of isotopic interference.
Isotopic Purity Commercially available with high isotopic purity (typically >98%).[5]Commercially available with high isotopic purity (typically >99%).High isotopic purity is essential to prevent contribution to the analyte signal.
Potential for Back-Exchange Deuterium atoms on the methyl group are generally stable under typical analytical conditions. Studies have shown that deuterons introduced via H/D exchange do not undergo back-exchange under acidic or neutral conditions.[1][8][9][10]Deuterium atoms on the methyl and methylene groups are expected to be stable.Stability of the isotopic label is critical for accurate quantification.

Experimental Data and Methodologies

The following tables summarize typical experimental parameters and validation data from published LC-MS/MS methods utilizing Creatinine-d3 and an application using this compound as an internal standard.

Table 2: Experimental Protocol for Creatinine Quantification using Creatinine-d3

StepDescription
Sample Preparation Protein precipitation of serum or plasma with acetonitrile or methanol. For urine, a simple dilution is often sufficient.[4][6]
Internal Standard Creatinine-d3 is added to all samples, calibrators, and quality controls.
Chromatography Reversed-phase or HILIC chromatography. Isocratic or gradient elution with mobile phases typically containing acetonitrile and water with additives like formic acid or ammonium formate.[4]
Mass Spectrometry Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
MRM Transitions Creatinine: m/z 114 -> 44, 114 -> 86[4][6] Creatinine-d3: m/z 117 -> 47, 117 -> 89[4]
Quantification The ratio of the peak area of creatinine to the peak area of Creatinine-d3 is used to construct a calibration curve and determine the concentration in unknown samples.

Table 3: Method Validation Data for a Typical Creatinine Assay using Creatinine-d3

ParameterTypical Performance
Linearity (R²) > 0.99
Precision (%CV) Intra-day: < 5% Inter-day: < 10%
Accuracy (%Bias) Within ±15%
Lower Limit of Quantification (LLOQ) In the low ng/mL range, sufficient for clinical samples.

Note: Performance characteristics can vary between laboratories and methods.

Table 4: Experimental Protocol for d3-Creatine and d3-Creatinine Quantification using this compound

StepDescription
Sample Preparation "Dilute-and-shoot" method for urine samples, involving dilution with an internal standard solution in acetonitrile/water.[7]
Internal Standard A working solution containing d5-creatine and d5-creatinine is used.[7]
Chromatography Liquid chromatography with a suitable column and mobile phase.
Mass Spectrometry Triple quadrupole mass spectrometer with ESI+ and MRM for quantification.[7]
MRM Transitions d3-Creatinine: Not specified in the provided abstract, but would be m/z 117 -> product ion This compound: Not specified in the provided abstract, but would be m/z 119 -> product ion
Quantification Peak area ratios of the analytes to their corresponding d5-labeled internal standards are used for quantification.[7]

Creatinine Metabolism and Analytical Workflow

To provide a comprehensive understanding, the following diagrams illustrate the metabolic pathway of creatinine and a typical experimental workflow for its quantification.

Creatinine_Metabolism cluster_muscle In Muscle Creatine Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase Creatinine Creatinine Phosphocreatine->Creatinine Non-enzymatic cyclization Muscle Muscle Tissue Bloodstream Bloodstream Muscle->Bloodstream Release Kidney Kidney Bloodstream->Kidney Transport Urine Urine Kidney->Urine Glomerular Filtration & Tubular Secretion

Caption: Metabolic pathway of creatinine formation and excretion.

LCMS_Workflow Sample Biological Sample (Serum, Plasma, Urine) Spike Spike with Internal Standard (Creatinine-d3 or -d5) Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep LC LC Separation Prep->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Result Concentration Result Data->Result

Caption: General workflow for creatinine quantification by LC-MS/MS.

Conclusion and Recommendations

Both Creatinine-d3 and this compound are suitable stable isotope-labeled internal standards for mass spectrometry-based bioanalysis.

  • Creatinine-d3 is the more established and widely documented internal standard for the routine quantification of endogenous creatinine. Its performance is well-characterized, and a vast body of literature supports its use.

  • This compound provides a larger mass separation, which can be theoretically advantageous in minimizing potential spectral interferences. It is a suitable choice, particularly for applications that already involve d3-labeled compounds as the analyte, to avoid any potential isotopic overlap between the analyte and the internal standard.

For routine clinical analysis of endogenous creatinine, Creatinine-d3 remains the standard and a reliable choice. For research applications involving the administration of d3-labeled creatine or creatinine, This compound is the recommended internal standard to ensure clear differentiation between the tracer and the standard.

Ultimately, the choice of internal standard should be based on the specific requirements of the assay, the available instrumentation, and thorough method validation to ensure the accuracy and precision of the results.

References

A Head-to-Head Battle for Creatinine Quantification: Enzymatic Assays vs. LC-MS with Creatinine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of creatinine is paramount for assessing renal function. This guide provides an objective comparison of two widely used methods: traditional enzymatic assays and the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS) method, with a focus on the use of Creatinine-d5 as an internal standard.

This comprehensive analysis delves into the experimental protocols, performance data, and inherent advantages and limitations of each technique to empower informed decisions in your laboratory.

At a Glance: Key Performance Metrics

A summary of the key quantitative performance characteristics of enzymatic assays versus LC-MS for creatinine measurement is presented below.

Performance MetricEnzymatic AssayLC-MS/MS with this compound
Accuracy (Bias) Average bias of approximately -2.1% compared to LC-MS/MS[1]High accuracy, with an average bias of around 1.06%[1][2]
Precision (CV%) Within-run precision typically < 5%[3]Total imprecision ranges from 1.15% to 3.84%[1][2]
Sensitivity (LLOQ) Method dependent, generally sufficient for clinical rangeLower limit of quantification as low as 4.4 μmol/L[1][2]
Specificity Susceptible to interferences from various endogenous and exogenous substances[4][5][6]Highly specific due to chromatographic separation and mass-based detection; minimal matrix effects with appropriate sample preparation[1][2]
Throughput High, suitable for automated clinical analyzersLower than enzymatic assays, but can be optimized for high throughput[1]
Cost per Sample Generally lowerHigher due to instrumentation and reagent costs
Technical Expertise Relatively low, easily automatedRequires specialized personnel and instrumentation

Deep Dive: Experimental Protocols

To understand the practical differences between these two methodologies, detailed experimental protocols are outlined below.

Enzymatic Assay for Serum Creatinine

This protocol is a generalized representation of a typical enzymatic creatinine assay. Specific reagents and instrument parameters may vary based on the commercial kit and analyzer used.

Principle: The enzymatic assay involves a series of coupled enzymatic reactions. Creatinine is first hydrolyzed to creatine. Creatine is then converted to sarcosine, which is subsequently oxidized to produce hydrogen peroxide. The hydrogen peroxide is then measured in a colorimetric reaction catalyzed by a peroxidase.[7][8]

Materials:

  • Serum sample

  • Creatinine enzymatic assay reagent kit (containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogen)

  • Spectrophotometer or automated clinical chemistry analyzer

Procedure:

  • Sample Preparation: Serum samples are typically used directly with minimal preparation.

  • Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions.

  • Assay Reaction:

    • A specific volume of the serum sample is mixed with the working reagent.

    • The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period.

  • Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 546 nm).[8]

  • Calculation: The creatinine concentration in the sample is calculated by comparing its absorbance to that of a known creatinine standard.

LC-MS/MS Assay for Serum Creatinine using this compound

This protocol outlines a standard approach for the highly specific and sensitive quantification of creatinine in serum using LC-MS/MS with a stable isotope-labeled internal standard.

Principle: This method utilizes liquid chromatography to separate creatinine from other components in the sample matrix, followed by tandem mass spectrometry for detection and quantification. A known amount of this compound is added to the sample at the beginning of the workflow to serve as an internal standard, correcting for variations in sample preparation and instrument response.

Materials:

  • Serum sample

  • This compound (internal standard)

  • Methanol (for protein precipitation)

  • Formic acid

  • LC-MS/MS system (including a liquid chromatograph and a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 or HILIC)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum sample, add a known amount of this compound internal standard.

    • Add a protein precipitating agent, such as 200 µL of cold methanol.[1]

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Separation:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the analytical column.

    • Use a mobile phase gradient (e.g., a mixture of water and acetonitrile with formic acid) to separate creatinine from other sample components.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both creatinine and this compound.

  • Quantification:

    • The concentration of creatinine in the original sample is determined by calculating the ratio of the peak area of endogenous creatinine to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of creatinine.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the enzymatic and LC-MS/MS assays.

Enzymatic_Assay_Workflow Serum_Sample Serum Sample Add_Reagent Add Enzymatic Reagent Serum_Sample->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Concentration Calculate Concentration Measure_Absorbance->Calculate_Concentration LCMS_Workflow Serum_Sample Serum Sample Add_IS Add this compound (Internal Standard) Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Comparison_Diagram cluster_enzymatic Enzymatic Assay cluster_lcms LC-MS/MS with this compound Enzymatic_Node Enzymatic Assay Enzymatic_Pros Pros: - High Throughput - Lower Cost - Easy to Automate Enzymatic_Node->Enzymatic_Pros Advantages Enzymatic_Cons Cons: - Susceptible to Interferences - Lower Specificity - Potential for Bias Enzymatic_Node->Enzymatic_Cons Disadvantages LCMS_Node LC-MS/MS LCMS_Pros Pros: - High Specificity & Accuracy - Gold Standard Method - Minimal Interferences LCMS_Node->LCMS_Pros Advantages LCMS_Cons Cons: - Lower Throughput - Higher Cost - Requires Expertise LCMS_Node->LCMS_Cons Disadvantages

References

Inter-Laboratory Comparison of Creatinine Measurement: A Guide to Utilizing Creatinine-d5 for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of creatinine is critical for assessing renal function. This guide provides an objective comparison of creatinine measurement methodologies, focusing on the advantages of using Creatinine-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to facilitate the adoption of best practices for precise and reproducible creatinine quantification across different laboratories.

The Role of this compound in Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled version of creatinine, where five hydrogen atoms are replaced with deuterium.[1] In isotope dilution mass spectrometry (IDMS), a known amount of this compound is added to a sample before any processing.[2][3] Because this compound is chemically identical to endogenous creatinine, it experiences the same variations in sample preparation, such as extraction inefficiencies and matrix effects. By measuring the ratio of the mass spectrometry signal of the target analyte (creatinine) to that of the internal standard (this compound), these variations can be normalized, leading to highly accurate and precise quantification.[4] This approach is considered the gold standard for creatinine measurement.[3]

cluster_0 Rationale for this compound Internal Standard Analyte Endogenous Creatinine IS This compound (Internal Standard) SpikedSample Sample spiked with this compound IS->SpikedSample Sample Biological Sample (Serum/Urine) Sample->SpikedSample Extraction Sample Preparation / Extraction SpikedSample->Extraction Measurement LC-MS/MS Analysis Extraction->Measurement Matrix Matrix Effects Matrix->Extraction Loss Analyte Loss Loss->Extraction Ratio Ratio of Creatinine / this compound Measurement->Ratio Result Accurate Creatinine Concentration Ratio->Result

Caption: Logical workflow demonstrating how this compound mitigates experimental variations.

Comparative Performance of Creatinine Measurement Methods

The use of LC-MS/MS with an isotope-labeled internal standard demonstrates superior performance compared to traditional methods like the Jaffe reaction and enzymatic assays. Inter-laboratory comparisons have highlighted significant biases and variability associated with non-IDMS methods.[5][6]

MethodPrincipleAdvantagesDisadvantagesInter-Laboratory CV (%)Bias (%)
LC-MS/MS with this compound Isotope dilution mass spectrometryHigh specificity and accuracy, minimal interference.[2][7]Higher complexity and cost.< 5%< 2%
Enzymatic Multi-step biochemical pathwayMore specific than Jaffe.Can still have interferences, potential for bias.4.4% - 79%[6]-2.1% to significant negative bias in hemolytic/lipemic samples[2]
Jaffe (Alkaline Picrate) Colorimetric reactionSimple and inexpensive.Prone to interference from other chromogens (e.g., glucose, proteins).[2]5.85% - 57%[6]11.7% to substantial positive bias

Experimental Protocol: Creatinine Measurement by LC-MS/MS using this compound

This section outlines a typical workflow for the quantification of creatinine in serum or urine using LC-MS/MS with this compound as an internal standard.

cluster_1 Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike sample with This compound Precipitate Protein Precipitation (e.g., with acetonitrile or methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant Supernatant->Dilute Inject Inject sample onto LC column Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Creatinine / this compound) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Report Final Concentration Calibrate->Report

Caption: Step-by-step experimental workflow for creatinine measurement using LC-MS/MS.

Materials and Reagents
  • Creatinine standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade formic acid

  • Deionized water

Sample Preparation
  • Spiking: To a 50 µL aliquot of serum or a diluted urine sample, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (e.g., in a 3:1 ratio of solvent to sample).[8]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or vial.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent mixture to bring the analyte concentration within the linear range of the calibration curve.[9]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 or HILIC column is typically used for separation.[7][9]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing a small amount of formic acid is common.[9][10]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[10]

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both creatinine and this compound.

      • Creatinine transition: m/z 114 -> 44[10]

      • Creatinine-d3 transition (as an example): m/z 117 -> 47[10] (Note: The transition for this compound would be different, typically m/z 119 -> 49).

Data Analysis
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of creatinine and a fixed concentration of this compound.

  • Peak Area Ratio: For each sample and standard, calculate the ratio of the peak area of creatinine to the peak area of this compound.

  • Quantification: Plot the peak area ratios of the standards against their corresponding concentrations to generate a linear regression curve. Use this curve to determine the creatinine concentration in the unknown samples.

Conclusion

For achieving high accuracy and precision in creatinine measurement, and to ensure low inter-laboratory variability, the use of LC-MS/MS with a stable isotope-labeled internal standard like this compound is the recommended method. While traditional enzymatic and Jaffe methods are still in use, their susceptibility to interferences and higher variability can impact clinical decision-making and research outcomes. The detailed protocol and comparative data provided in this guide serve as a valuable resource for laboratories aiming to standardize and improve their creatinine measurement capabilities.

References

A Comparative Guide to the Bioanalytical Method Validation of Creatinine Using Creatinine-d5 as an Internal Standard Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of creatinine, an endogenous biomarker of renal function, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Creatinine-d5 as an internal standard. The validation process adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2] This guide will delve into the specific challenges of validating an assay for an endogenous molecule and compare the performance of the LC-MS/MS method with traditional enzymatic and Jaffe methods.

Introduction to Creatinine and Bioanalytical Challenges

Creatinine is a breakdown product of creatine phosphate in muscle and is cleared from the body by the kidneys.[3][4] Its concentration in biological fluids is a key indicator of renal function.[3] Accurate and reliable quantification of creatinine is crucial in clinical diagnostics and throughout the drug development process to monitor potential nephrotoxicity.

The bioanalytical validation for an endogenous compound like creatinine presents unique challenges. A primary difficulty is the absence of a true "blank" or analyte-free matrix, which is a foundational component for traditional validation approaches.[5] To overcome this, regulatory guidelines suggest the use of surrogate matrices or surrogate analytes.[3][6] This guide focuses on a method employing a stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but mass-shifted, allowing for accurate quantification.[7]

Comparison of Bioanalytical Methods for Creatinine

The quantification of creatinine has historically been performed using colorimetric (Jaffe) and enzymatic methods.[8][9] While widely used, these methods can suffer from a lack of specificity and interference from other substances in the biological matrix.[8][10] Modern LC-MS/MS methods offer superior selectivity and sensitivity, making them the gold standard for bioanalytical quantification.[8][10]

Parameter LC-MS/MS with this compound IS Enzymatic Method Jaffe Method
Principle Chromatographic separation followed by mass spectrometric detection.Enzymatic conversion of creatinine to a measurable product.Colorimetric reaction with alkaline picrate.
Specificity High; distinguishes creatinine from other endogenous compounds.Moderate; can be subject to some interferences.Low; susceptible to interference from proteins, glucose, and other substances.[8]
Sensitivity High; Lower Limit of Quantification (LLOQ) in the low µg/mL range.Moderate.Lower.
Accuracy High; typically within ±15% of the nominal value.[11]Moderate; can show bias compared to LC-MS/MS.[8]Lower; often shows significant positive bias.[8]
Precision High; typically ≤15% Coefficient of Variation (CV).[11]Moderate.Lower.
Throughput High; rapid analysis times are achievable.Moderate to high.High.

Experimental Protocol: Validated LC-MS/MS Method for Creatinine in Human Plasma

This section details a typical experimental protocol for the validation of an LC-MS/MS method for creatinine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Creatinine reference standard

  • This compound internal standard (IS)

  • Control human plasma (screened for low endogenous creatinine levels)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of creatinine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the creatinine stock solution with 50:50 methanol:water to prepare working standard solutions for spiking into the surrogate matrix to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Due to the endogenous nature of creatinine, a surrogate matrix (e.g., charcoal-stripped serum or an artificial matrix) is often used for the calibration curve. Alternatively, the standard addition method in the authentic matrix can be employed. For this protocol, we will describe the surrogate matrix approach. Spike the surrogate matrix with appropriate volumes of the creatinine working standard solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) by spiking known amounts of creatinine into control human plasma. The endogenous creatinine concentration in the control plasma must be determined and factored into the final QC concentrations.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution in methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of creatinine from potential interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Creatinine: Q1/Q3 (e.g., m/z 114.1 -> 44.2)

    • This compound: Q1/Q3 (e.g., m/z 119.1 -> 49.2)

FDA Bioanalytical Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per the FDA guidance.[1][12]

Validation Parameter Purpose Acceptance Criteria (for Chromatographic Assays)
Selectivity To ensure the method can differentiate the analyte and IS from other components in the matrix.No significant interfering peaks at the retention times of the analyte and IS in at least six individual sources of blank matrix.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.The CV of the response ratios from at least six lots of matrix should be ≤15%.
Calibration Curve To establish the relationship between analyte concentration and instrument response.A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Within-run and Between-run: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The precision (CV) should not exceed 15% (20% for LLOQ).[12]
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.
Dilution Integrity To ensure that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted accurately.The accuracy and precision of the diluted samples should be within ±15%.
Parallelism To demonstrate that the dose-response relationship of the endogenous analyte is parallel to that of the calibration curve. This is crucial for endogenous analytes.The concentration of the spiked sample, corrected for the endogenous level, should be within a predefined acceptance range of the nominal spiked concentration.[6][13]

Visualizing the Workflow and Validation Process

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

G Bioanalytical Method Workflow for Creatinine cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample/Standard/QC add_is Add this compound IS & Precipitate Proteins plasma->add_is centrifuge Centrifuge add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Workflow for the LC-MS/MS analysis of creatinine.

G FDA Bioanalytical Method Validation Logic cluster_validation_params Validation Parameters method_dev Method Development full_validation Full Validation method_dev->full_validation selectivity Selectivity & Matrix Effect full_validation->selectivity cal_curve Calibration Curve full_validation->cal_curve acc_prec Accuracy & Precision full_validation->acc_prec stability Stability full_validation->stability dilution Dilution Integrity full_validation->dilution parallelism Parallelism (for Endogenous Analytes) full_validation->parallelism sample_analysis Study Sample Analysis selectivity->sample_analysis cal_curve->sample_analysis acc_prec->sample_analysis stability->sample_analysis dilution->sample_analysis parallelism->sample_analysis

Caption: Logical flow of FDA bioanalytical method validation.

Conclusion

The validation of a bioanalytical method for an endogenous compound like creatinine requires careful consideration of the specific challenges it presents. An LC-MS/MS method using a stable isotope-labeled internal standard like this compound offers significant advantages in terms of selectivity, accuracy, and precision over traditional methods. By following the comprehensive validation guidelines set forth by the FDA, researchers can ensure the generation of high-quality, reliable data that is fit for purpose in both clinical and research settings. This guide provides a framework for comparing methodologies and implementing a robust validation plan for creatinine, ultimately contributing to the safety and efficacy evaluation of new drug candidates.

References

Performance Evaluation of Creatinine-d5 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Creatinine-d5 as an internal standard in the quantitative analysis of creatinine in various biological matrices. The performance is compared with the commonly used alternative, Creatinine-d3, supported by experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs.

Introduction to Creatinine and the Role of Internal Standards

Creatinine is a breakdown product of creatine phosphate in muscle and is a widely used biomarker for assessing renal function.[1] Accurate and precise quantification of creatinine in biological fluids is crucial for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for creatinine measurement due to its high sensitivity and specificity.

In LC-MS/MS-based quantification, a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability during sample preparation, chromatography, and ionization. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency to compensate for matrix effects, which are a common challenge in the analysis of complex biological samples like plasma, serum, urine, and saliva. Deuterated analogs of creatinine, such as Creatinine-d3 and this compound, are frequently employed as internal standards.

Performance Comparison: this compound vs. Creatinine-d3

While both this compound and Creatinine-d3 serve as effective internal standards for creatinine quantification, their performance can vary depending on the biological matrix and the specific analytical method. A direct head-to-head comparative study evaluating the performance of this compound and Creatinine-d3 across multiple matrices was not identified in the reviewed literature. However, by synthesizing data from various validation studies, a comparative overview can be constructed.

Key Performance Parameters:

  • Accuracy and Precision: Both Creatinine-d3 and this compound have been used in validated LC-MS/MS methods demonstrating high accuracy and precision. The use of a stable isotope-labeled internal standard is critical for achieving low bias and high reproducibility.

  • Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. An ideal internal standard should effectively compensate for these matrix effects. While specific comparative data on matrix effects between this compound and Creatinine-d3 is scarce, the principle of using a SIL-IS is to mitigate such effects. The closer the chromatographic retention time and ionization properties of the internal standard to the analyte, the better the compensation.

  • Isotopic Contribution: It is important to ensure that the isotopic purity of the internal standard is high and that there is no significant isotopic contribution to the analyte signal. Both Creatinine-d3 and this compound are commercially available with high isotopic purity.

  • Chromatographic Separation: Ideally, the deuterated internal standard should co-elute with the native creatinine. However, a "deuterium isotope effect" can sometimes lead to a slight shift in retention time between the analyte and the internal standard. This shift is generally minimal for small molecules like creatinine and its deuterated analogs but should be evaluated during method development.

Data Presentation: Performance Metrics in Different Biological Matrices

The following tables summarize the performance of LC-MS/MS methods for creatinine quantification using deuterated internal standards in various biological matrices, based on data from multiple studies. Note: Data for this compound is less prevalent in the literature compared to Creatinine-d3.

Table 1: Performance in Human Serum/Plasma

ParameterInternal StandardAccuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Citation
Accuracy Creatinine-d386.3 - 104.9---[1]
Precision Creatinine-d3-Intra-day: <3.8, Inter-day: <3.8--[1]
Recovery Not Specified>95---[2]
Matrix Effect Creatinine-d3---Not Significant[1]
This compound Data not available in the reviewed literature for direct comparison.

Table 2: Performance in Human Urine

ParameterInternal StandardAccuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Citation
Accuracy Creatinine-d3----
Precision Creatinine-d3Intra-day: <2.8, Inter-day: <6.0---[3]
Recovery Creatinine-d3Corrected for recovery---[3]
Matrix Effect This compoundMethod utilizes this compound, but specific matrix effect data is not provided.[4]
This compound Comprehensive validation data not available in the reviewed literature for direct comparison.

Table 3: Performance in Human Saliva

ParameterInternal StandardAccuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Citation
This compound Data not available in the reviewed literature for direct comparison.
Creatinine-d3 Data not available in the reviewed literature for direct comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of creatinine in biological matrices using a deuterated internal standard.

Protocol 1: Creatinine Quantification in Human Serum using LC-MS/MS with Creatinine-d3

This protocol is adapted from a validated method for serum creatinine analysis.[1]

1. Sample Preparation:

  • To 50 µL of serum sample, add 20 µL of the internal standard working solution (Creatinine-d3 in a suitable solvent).
  • Add 200 µL of methanol to precipitate proteins.
  • Vortex the mixture for 30 seconds.
  • Centrifuge at 15,000 rpm for 3 minutes.
  • Transfer 50 µL of the supernatant and mix with 50 µL of water.
  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.
  • Column: Hypersil Silica column or equivalent.
  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).
  • Flow Rate: Appropriate for the column dimensions.
  • Injection Volume: 3 µL.
  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Creatinine: m/z 114 → 44
  • Creatinine-d3: m/z 117 → 47[3]

Protocol 2: Creatinine Quantification in Human Urine using LC-MS/MS with this compound

This protocol is based on a method for the analysis of d3-creatine and d3-creatinine, utilizing this compound as an internal standard.[4]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard working solution (containing this compound in 50:50 acetonitrile:water).
  • Vortex the mixture for 30 seconds before analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.
  • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent with an ESI source.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Creatinine: (Specific transitions to be optimized for the instrument)
  • This compound: (Specific transitions to be optimized for the instrument)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Serum, Urine, Saliva) add_is Addition of This compound Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol/Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Dilution centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification (Calibration Curve) ratio_calculation->quantification

Caption: Experimental workflow for creatinine quantification.

Logical Relationships in Internal Standard Selection

internal_standard_selection analyte Analyte Properties (Creatinine) is_choice Choice of Internal Standard (this compound vs. Creatinine-d3) analyte->is_choice performance Desired Performance is_choice->performance matrix Biological Matrix (Plasma, Urine, etc.) matrix->is_choice method Analytical Method (LC-MS/MS) method->is_choice accuracy High Accuracy performance->accuracy precision High Precision performance->precision matrix_compensation Effective Matrix Effect Compensation performance->matrix_compensation coelution Co-elution with Analyte performance->coelution

Caption: Factors influencing internal standard selection.

Conclusion

Both this compound and Creatinine-d3 are suitable internal standards for the accurate and precise quantification of creatinine in various biological matrices by LC-MS/MS. The choice between them may depend on commercial availability, cost, and specific method requirements. Based on the available literature, Creatinine-d3 is more extensively documented with a larger body of validation data across multiple biological fluids. While this compound is a viable alternative, more published data on its performance characteristics, particularly direct comparisons with Creatinine-d3, would be beneficial for the scientific community. Researchers should perform thorough in-house validation to ensure the chosen internal standard meets the specific requirements of their analytical method and biological matrix.

References

A Comparative Guide to Stable Isotope-Labeled Creatinine Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of creatinine, a key biomarker for renal function, is critical in clinical diagnostics and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for creatinine measurement due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS-based bioanalysis to ensure accuracy and precision by correcting for matrix effects, variations in sample preparation, and instrument response.[3] This guide provides an objective comparison of Creatinine-d5 with other commonly used stable isotope-labeled standards, primarily Creatinine-d3, supported by available experimental data and detailed methodologies.

Comparison of Physical and Chemical Properties

Stable isotope-labeled standards are designed to be chemically identical to the analyte of interest but with a different mass, allowing for their differentiation by a mass spectrometer.[3] The choice of isotope and the position of labeling can influence the standard's performance. The most common stable isotopes used for labeling are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

PropertyThis compoundCreatinine-d3Creatinine-¹³C,¹⁵N₂
Molecular Formula C₄H₂D₅N₃OC₄H₄D₃N₃O¹³C¹²C₃H₇¹⁵N₂¹⁴NO
Molecular Weight ~118.15 g/mol ~116.14 g/mol ~116.08 g/mol
Mass Shift from Unlabeled Creatinine (m/z 114) +5+3+3
Isotopic Label Deuterium (D)Deuterium (D)Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)
Labeling Position N-methyl-d3 and imidazolidinone-5,5-d2N-methyl-d3Specific C and N atoms

Performance Characteristics

The ideal internal standard should be free of the unlabeled analyte, have high isotopic purity, and exhibit no isotopic exchange with the analyte.[1] While direct head-to-head comparative studies are limited, we can infer performance based on available data and general principles of stable isotope labeling.

A higher mass shift, as seen with this compound, is generally preferred to minimize potential mass spectral overlap from the natural isotopic abundance of the unlabeled analyte. Deuterium-labeled standards, while widely used and cost-effective, carry a theoretical risk of back-exchange, where the deuterium atoms are replaced by protons from the surrounding environment.[1][4][5] However, studies have shown that the deuterium labels on both Creatinine-d3 and other deuterated creatinine analogs are stable under typical acidic and neutral LC-MS conditions and do not undergo back-exchange.[1][4][5] Standards labeled with ¹³C or ¹⁵N are considered the most stable as the labels are integral to the molecular backbone and are not susceptible to exchange.[6][7]

CharacteristicThis compoundCreatinine-d3Creatinine-¹³C,¹⁵N₂
Isotopic Purity Typically >98%Typically ≥98%Typically ≥98%
Chemical Purity Typically ≥98%Typically ≥98%Typically ≥97%
Potential for Isotopic Exchange Low, but theoretically possible with deuterium labelsLow, but theoretically possible with deuterium labelsExtremely low to none
Mass Spectral Overlap Risk Lower due to higher mass shiftHigher compared to d5Generally low

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for the quantification of creatinine using stable isotope-labeled internal standards.

Protocol 1: Quantification of Urinary Creatinine using Creatinine-d3

This method is adapted from a validated LC-MS/MS assay for determining urinary creatinine.[8][9]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex to mix.

  • Dilute a 1 µL aliquot of urine with methanol.

  • Spike the diluted sample with a known concentration of Creatinine-d3 internal standard solution.

2. LC-MS/MS Analysis:

  • LC System: Micromass Quattro Ultima triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) interface.

  • Column: XTerra MS C18 column (30 × 2.1 mm i.d., 3.5 µm).

  • Mobile Phase: Isocratic elution with 50% acetonitrile containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion mode.

  • MRM Transitions:

    • Creatinine: m/z 114 > 44

    • Creatinine-d3: m/z 117 > 47

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration from a calibration curve.

Protocol 2: Quantification of d3-Creatine and d3-Creatinine in Human Urine using this compound

This "dilute-and-shoot" method is adapted from an application note for the analysis of deuterated creatine and creatinine.[10]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex.

  • Centrifuge samples at 4000 rpm for 10 minutes.

  • Combine 50 µL of the urine supernatant with 950 µL of an internal standard working solution containing this compound in 50:50 acetonitrile:water.

  • Vortex the mixture for 30 seconds.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent with an ESI source.

  • MS Detection: Positive electrospray ionization mode with multiple reaction monitoring (MRM).

  • MRM Transitions (example):

    • d3-Creatinine: m/z 117.1 > 47.1

    • This compound (as IS for d3-creatinine): m/z 119.1 > 47.1

  • Data Analysis: Generate a calibration curve by plotting the peak area ratios of the analytes to the internal standard against the nominal concentrations.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Process Protein Precipitation / Dilution Spike->Process Extract Extract Supernatant Process->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify G cluster_deuterated Deuterated Standards cluster_heavy_atom Heavy Atom Standards d5 This compound cn Creatinine-¹³C,¹⁵N₂ d5->cn Higher Mass Shift d3 Creatinine-d3 d3->d5 Lower Mass Shift cn->d5 Lower Isotopic Exchange Risk cn->d3 Lower Isotopic Exchange Risk

References

The Gold Standard for Linearity Assessment in Creatinine Assays: A Comparative Guide to Using Creatinine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of creatinine is paramount for assessing renal function and normalizing urinary biomarkers. Achieving assay linearity across a wide dynamic range is a critical component of method validation. This guide provides a comprehensive comparison of methodologies for assessing the linearity of creatinine assays, highlighting the superior performance achieved with the use of a stable isotope-labeled internal standard, Creatinine-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is pivotal in modern bioanalytical methods. It closely mimics the analyte of interest, co-eluting chromatographically but remaining distinguishable by mass. This allows for the correction of variability during sample preparation and analysis, including extraction inconsistencies and matrix effects, which is crucial for ensuring the accuracy and reliability of the results. This compound serves as a robust tool for validating the linear relationship between the measured signal and the actual concentration of creatinine in a sample.

Performance Comparison: The Impact of Internal Standards on Linearity

The gold standard for creatinine quantification is isotope dilution LC-MS/MS. The use of a deuterated internal standard like Creatinine-d3 or this compound is integral to this methodology's success. The data consistently demonstrates exceptional linearity over a broad concentration range.

While direct comparative studies detailing linearity with and without an internal standard are not prevalent—as the use of an internal standard is considered best practice—the performance of methods employing this technique speaks for itself. The following table summarizes the linearity performance from various LC-MS/MS methods for creatinine that utilize a deuterated internal standard. For context, older methods like the Jaffe reaction are known to be susceptible to interferences, which can negatively impact linearity.

Method Internal Standard Linearity Range Correlation Coefficient (R²) Matrix
LC-MS/MSCreatinine-d37.50–300 mg/dL[1]0.999[1]Urine
LC-MS/MSCreatinine-d30.3–20 mg/dL[2][3]0.996[2][3]Dried Blood Spots
LC-MS/MSCreatinine-d31–2000 ng/mL[4][5]>0.999[5]Urine
LC-MS/MSCreatinine-d320–4000 mg/L[6]>0.99[6]Urine
Jaffe Method (for comparison)NoneUp to 20 mg/dL[7]Not always specified, prone to interference[8]Serum/Urine
Enzymatic Method (for comparison)NoneVaries by manufacturerGenerally good, but can still be affected by matrix[8]Serum/Urine

The consistently high correlation coefficients (R² > 0.99) in LC-MS/MS methods using a deuterated internal standard underscore the reliability and robustness of this approach for establishing assay linearity.

The Workflow for Linearity Assessment

The process of assessing the linearity of a creatinine assay using this compound involves the preparation of calibration standards, spiking of the internal standard, sample analysis by LC-MS/MS, and regression analysis of the results.

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data Acquisition cluster_data_analysis Data Analysis A Prepare Creatinine Stock Solution C Create Serial Dilutions of Creatinine Stock to form Calibration Standards (CS) A->C B Prepare this compound Internal Standard (IS) Stock F Spike all samples (except blank) with a fixed concentration of this compound IS B->F E Aliquot CS, QC, and Blank Samples C->E D Prepare Quality Control (QC) Samples (Low, Mid, High) D->E E->F Add IS G Perform Protein Precipitation (e.g., with Acetonitrile or Methanol) F->G H Centrifuge and collect supernatant G->H I Inject supernatant into LC-MS/MS system H->I J Chromatographic Separation of Creatinine and this compound I->J K Detection by Tandem Mass Spectrometry (SRM/MRM mode) J->K L Calculate Peak Area Ratios (Creatinine / this compound) K->L M Plot Peak Area Ratio vs. Nominal Concentration for CS L->M N Perform Linear Regression Analysis M->N O Assess Linearity (R², slope, intercept, residuals) N->O

Workflow for assessing creatinine assay linearity using this compound.

Experimental Protocol: Assessing Linearity with this compound by LC-MS/MS

This protocol provides a detailed methodology for assessing the linearity of a creatinine assay in human serum or plasma.

1. Materials and Reagents

  • Creatinine reference standard

  • This compound (or Creatinine-d3) internal standard

  • HPLC-grade methanol and/or acetonitrile

  • HPLC-grade formic acid

  • Deionized water

  • Human serum/plasma (charcoal-stripped or certified low-creatinine) for matrix-based calibrators

2. Preparation of Stock and Working Solutions

  • Creatinine Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve creatinine reference standard in a known volume of deionized water or 50:50 methanol:water.

  • This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the creatinine stock solution.

  • IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). This concentration should be optimized to yield a consistent and strong signal in the LC-MS/MS.

3. Preparation of Calibration Standards and Quality Controls

  • Calibration Standards (CS): Perform serial dilutions of the creatinine stock solution with charcoal-stripped serum or a surrogate matrix to prepare a set of at least 5-7 calibration standards covering the desired analytical range (e.g., 0.1 to 30 mg/dL).

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) within the calibration range by spiking known amounts of creatinine into the matrix.

4. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each calibration standard, QC sample, blank matrix, and study sample into separate microcentrifuge tubes.

  • Add a fixed volume (e.g., 50 µL) of the IS working solution to all tubes except the blank.

  • Add a protein precipitation agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 200 µL).

  • Vortex each tube thoroughly for approximately 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of vials or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column is commonly used.

    • Mobile Phase: Typically a gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).

    • Flow Rate: Optimized for the specific column dimensions (e.g., 0.4-0.6 mL/min).

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • Creatinine: m/z 114.1 -> 44.1 (quantifier) and/or 114.1 -> 86.1 (qualifier)[6]

      • This compound (hypothetical): m/z 119.1 -> 49.1 (quantifier) and/or 119.1 -> 91.1 (qualifier). Note: The exact mass transition for this compound should be empirically determined.

      • (Commonly used) Creatinine-d3: m/z 117.1 -> 47.1[5][6]

6. Data Analysis and Linearity Assessment

  • Integrate the peak areas for both creatinine and this compound for all injections.

  • Calculate the peak area ratio (Creatinine peak area / this compound peak area) for each standard, QC, and sample.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the calibration standards (x-axis).

  • Perform a linear regression analysis (typically a weighted 1/x or 1/x² regression).

  • Assess linearity based on the following criteria:

    • Correlation Coefficient (R²): Should be ≥ 0.99.

    • Calibration Curve: The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

    • Residual Plot: A plot of the residuals versus concentration should show a random distribution around zero, indicating no systematic trends.

Conclusion

The assessment of linearity is a non-negotiable step in the validation of any quantitative assay. For creatinine, a critical biomarker of renal health, the use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS workflow provides the most accurate and reliable method for this evaluation. By effectively correcting for analytical variability, this approach ensures the generation of high-quality, reproducible data essential for research and clinical applications. The detailed protocol and performance data presented in this guide serve as a valuable resource for laboratories aiming to establish and validate robust creatinine assays.

References

Navigating the Analytical Baton Pass: A Guide to Method Transfer for Creatinine Analysis Using LC-MS/MS with a Creatinine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seamless transfer of analytical methods between laboratories is paramount for maintaining data integrity and ensuring the success of clinical and preclinical studies. This guide provides a comprehensive comparison and detailed protocols for the transfer of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of creatinine in human plasma, utilizing a stable isotope-labeled internal standard, Creatinine-d5.

The accurate measurement of creatinine, a key biomarker for renal function, is critical in drug development to monitor potential nephrotoxicity.[1][2] LC-MS/MS has emerged as the gold standard for creatinine quantification due to its high specificity and reduced interference compared to traditional methods like the Jaffe and enzymatic assays.[3] When a validated method needs to be implemented in a new laboratory or on different instrumentation, a structured method transfer process is essential to verify that the receiving laboratory can produce comparable and reliable results.

This guide will walk through a comparative testing approach for method transfer, outlining the experimental protocols, presenting comparative performance data, and providing the necessary visualizations to understand the underlying biological and procedural workflows.

Comparative Performance Data

The successful transfer of the creatinine analysis method was evaluated by comparing the performance of the assay at the originating laboratory (Lab A) and the receiving laboratory (Lab B). Both laboratories analyzed the same batches of calibration standards and quality control (QC) samples. The acceptance criteria were based on guidelines from regulatory bodies such as the FDA and EMA, which typically require the accuracy of the mean at each concentration level to be within ±15% of the nominal value (85-115%) and the precision (coefficient of variation, %CV) to be ≤15%.[4]

Table 1: Comparison of Calibration Curve Performance

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) 0.99850.9979≥ 0.99
Range 1 - 2000 ng/mL1 - 2000 ng/mLIdentical
Response Function Linear, 1/x² weightingLinear, 1/x² weightingIdentical

Table 2: Inter-Assay Precision and Accuracy at the Originating Laboratory (Lab A)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 11.05105.08.5
Low 32.8996.36.2
Mid 150153.2102.14.1
High 15001485.099.03.5

Table 3: Inter-Assay Precision and Accuracy at the Receiving Laboratory (Lab B)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 11.08108.09.1
Low 32.9598.37.5
Mid 150149.899.95.3
High 15001521.0101.44.8

The data demonstrates that both laboratories met the pre-defined acceptance criteria, confirming the successful transfer of the analytical method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Sample Preparation

A protein precipitation method was used for plasma sample extraction.

  • Allow all samples (calibration standards, QCs, and study samples) and reagents to thaw to room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL in 50:50 acetonitrile:water).

  • Vortex each tube for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex API 4000 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Creatinine: 114.1 -> 86.1 m/z

    • This compound: 119.1 -> 91.1 m/z

Visualizing the Method Transfer and Biological Context

To provide a clearer understanding of the workflows and pathways discussed, the following diagrams have been generated using Graphviz.

MethodTransferWorkflow cluster_originating Originating Laboratory (Lab A) cluster_receiving Receiving Laboratory (Lab B) cluster_comparison Data Comparison & Evaluation A1 Validated Method Protocol B1 Method Implementation & Analyst Training A1->B1 Knowledge & Protocol Transfer A2 Analysis of Transfer Batch (Standards & QCs) A3 Generation of Reference Data A2->A3 C1 Statistical Analysis (Accuracy, Precision) A3->C1 B2 Analysis of Transfer Batch (Standards & QCs) B1->B2 B3 Generation of Comparative Data B2->B3 B3->C1 C2 Evaluation against Acceptance Criteria C1->C2 C3 Successful Transfer? C2->C3

Caption: Workflow for comparative testing in analytical method transfer.

Creatinine_Metabolism cluster_synthesis Endogenous Synthesis (Liver & Kidneys) cluster_muscle Muscle Tissue cluster_degradation Spontaneous Degradation cluster_excretion Renal Excretion Arginine Arginine GAA Guanidinoacetate Arginine->GAA AGAT Glycine Glycine Glycine->GAA AGAT Creatine Creatine GAA->Creatine GAMT SAM S-adenosyl methionine SAM->Creatine GAMT Creatine_muscle Creatine Creatine->Creatine_muscle Blood Transport PCr Phosphocreatine Creatine_muscle->PCr Creatine Kinase Creatine_degradation Creatine ATP ATP PCr->ATP Energy Buffer PCr_degradation Phosphocreatine ADP ADP Creatinine Creatinine Urine Urine Creatinine->Urine Glomerular Filtration & Tubular Secretion Creatine_degradation->Creatinine Non-enzymatic cyclization PCr_degradation->Creatinine Non-enzymatic cyclization

Caption: Simplified pathway of creatinine biosynthesis and metabolism.

References

Safety Operating Guide

Navigating the Disposal of Creatinine-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Creatinine-d5, a deuterated analog of creatinine commonly used in metabolic and pharmacokinetic studies. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While some suppliers may classify it as non-hazardous, others indicate potential risks if inhaled, ingested, or absorbed through the skin[1][2]. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator[3].

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any dust particles[1].

Step-by-Step Disposal Protocol

The disposal of this compound, like all laboratory chemical waste, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[4]. The following steps provide a clear pathway for compliant disposal.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated solid this compound waste, including empty containers with residual powder, in a dedicated, clearly labeled hazardous waste container[4][5].

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure[4].

    • Avoid mixing this compound waste with other incompatible chemical waste streams. For instance, keep it separate from strong oxidizing agents[6].

  • Liquid Waste (Aqueous Solutions):

    • While some regulations may permit the drain disposal of small quantities of aqueous solutions after pH adjustment, it is best practice to collect all solutions containing this compound as hazardous waste to prevent environmental release[7]. Do not let the product enter drains[1].

    • Collect these solutions in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Labware:

    • Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with this compound should be placed in the solid hazardous waste container.

    • Non-disposable glassware and equipment must be decontaminated before reuse or disposal.

2. Waste Container Labeling:

Proper labeling is a critical component of hazardous waste management. Each container must be clearly marked with the following information[4][7]:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or formulas)

  • A list of all chemical constituents in the container

  • The date when waste was first added to the container (generation start date)

  • The name and contact information of the principal investigator

  • The specific laboratory or room number

3. Storage of Hazardous Waste:

  • Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation[7].

  • Containers must be kept securely closed except when adding waste[7].

  • The SAA should be inspected weekly for any signs of leakage[7].

  • Partially filled containers can remain in the SAA for up to one year, but full containers must be removed within three days[7]. For academic labs operating under EPA's Subpart K, waste must be removed from the laboratory every twelve months[8].

4. Arranging for Disposal:

  • Once the hazardous waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal[4].

  • Never dispose of this compound in the regular trash or down the sewer system[4].

Decontamination of Laboratory Equipment

Equipment that has been in contact with this compound must be thoroughly decontaminated before it is removed from the laboratory for servicing, surplus, or disposal[9][10].

Procedure for Non-porous Surfaces (e.g., glassware, metal equipment):

  • Initial Cleaning: Remove any visible solid residue. This can be collected as hazardous waste[9].

  • Washing: Wash the equipment with warm, soapy water. For stubborn residues, a suitable laboratory detergent can be used[9].

  • Rinsing: Rinse thoroughly with water. The initial rinsate may need to be collected as hazardous waste[9].

  • Final Rinse: A final rinse with a solvent like ethanol or isopropanol can be performed, followed by air-drying or oven-drying.

  • Verification: After decontamination, a "Laboratory Equipment Decontamination Form" should be completed and affixed to the item to certify that it has been cleaned[9][10].

Quantitative Data Summary

ParameterValueReference
pH (5% aqueous solution) 8-9[6]
Melting Point 255 °C / 491 °F[6]
Flash Point 290 °C / 554 °F[6]
Solubility in Water 90 g/L (at 20°C)[6]
Recommended Storage -20°C for 1 month, -80°C for 6 months[11][12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CreatinineD5_Disposal_Workflow This compound Disposal Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid equipment Contaminated Equipment (non-disposable) waste_type->equipment Equipment collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Equipment equipment->decontaminate store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste decon_procedure Follow Decontamination Protocol: 1. Remove Gross Contamination 2. Wash with Soap/Detergent 3. Rinse (collect rinsate as waste) 4. Final Rinse & Dry decontaminate->decon_procedure ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Creatinine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Creatinine-d5, a deuterated form of creatinine. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. While some safety data sheets (SDS) indicate that Creatinine and its deuterated forms are not classified as hazardous substances, it is best practice to handle all chemicals with a degree of caution.[1][2] Potential hazards include eye, skin, and respiratory tract irritation.[3]

Recommended PPE for Handling this compound:

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coat or impervious clothingTo protect skin and clothing from contamination.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-approved dust mask may be used if dust formation is unavoidable.To prevent inhalation of dust particles.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent contamination of the compound and ensure the safety of laboratory personnel. This compound should be handled in a well-ventilated area, preferably within a laboratory fume hood or under a mechanical exhaust system to minimize dust inhalation.[3]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including PPE.

  • Weighing and Aliquoting: When weighing the solid compound, avoid creating dust.[3] Use a spatula to handle the powder. For preparing solutions, use anhydrous, deuterated solvents to prevent hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound.[4]

  • Solution Preparation: If preparing a stock solution with water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[5]

  • Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Materials used for cleanup should also be treated as hazardous waste.[6]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[3]

Storage Conditions:

ParameterRecommendationRationale
Temperature Store at room temperature unless otherwise specified by the supplier. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]To ensure the stability of the compound.
Atmosphere Store in a tightly sealed container in a dry, well-ventilated place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4]To prevent degradation and moisture absorption.
Incompatibilities Avoid strong oxidizing agents.[3]To prevent hazardous chemical reactions.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste generated from handling this compound, including contaminated PPE and empty containers, should be managed according to institutional and local regulations.

Waste Management Strategy:

  • Waste Segregation: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed container.[3] Liquid waste (solutions) should be collected in a separate, compatible, and labeled container.

  • Container Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound waste") and any associated hazards.

  • Disposal Route: Dispose of surplus and non-recyclable materials through a licensed disposal company.[2] Do not discard chemical waste down the drain.[7] Follow your institution's hazardous waste collection program.[6]

  • Empty Containers: Containers that held this compound should be thoroughly rinsed, with the rinsate collected as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but institutional guidelines should be followed.[7]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh this compound in Fume Hood don_ppe->weigh dissolve 4. Prepare Solution (if applicable) weigh->dissolve spill Spill Occurs weigh->spill clean_area 5. Clean Work Area dissolve->clean_area dissolve->spill segregate_waste 6. Segregate Waste clean_area->segregate_waste dispose 7. Dispose of Waste via Institutional Program segregate_waste->dispose doff_ppe 8. Doff PPE dispose->doff_ppe evacuate Evacuate & Isolate spill->evacuate cleanup Clean up with appropriate kit evacuate->cleanup spill_dispose Dispose of spill waste as hazardous cleanup->spill_dispose spill_dispose->segregate_waste

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.